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  • Product: Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid
  • CAS: 318269-97-5

Core Science & Biosynthesis

Foundational

Chemical properties and stability of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

An In-depth Technical Guide to the Chemical Properties and Stability of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid Preamble: Navigating the Landscape of a Novel Phenylglycine Derivative To the researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid

Preamble: Navigating the Landscape of a Novel Phenylglycine Derivative

To the researchers, scientists, and drug development professionals exploring the frontiers of medicinal chemistry, this guide addresses the chemical landscape of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. This molecule, a structurally distinct non-proteinogenic amino acid, holds potential as a building block in novel therapeutics. However, a comprehensive survey of publicly accessible scientific literature reveals a notable scarcity of empirical data for this specific isomer.

This document, therefore, deviates from a simple recitation of known facts. Instead, it serves as both a predictive analysis and a practical methodological guide. As a Senior Application Scientist, my objective is to provide you with a robust framework for characterizing this molecule. We will proceed by grounding our predictions in the established principles of physical organic chemistry, drawing comparisons to closely related, well-documented isomers, and providing detailed, field-proven protocols to empower you to generate the requisite empirical data. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure the integrity of your future investigations.

Section 1: Physicochemical Properties - A Predictive and Comparative Analysis

The arrangement of the hydroxyl and methoxy substituents on the phenyl ring is paramount to the molecule's behavior. The ortho-hydroxyl and meta-methoxy configuration of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid suggests a unique interplay of electronic and steric effects that differentiate it from its isomers.

Structural and Electronic Considerations

The key features influencing the properties of the target molecule are:

  • Phenolic Hydroxyl Group (ortho): This group is a hydrogen bond donor and can participate in intramolecular hydrogen bonding with the adjacent alpha-amino group or carboxylic acid. Its acidity is a key parameter.

  • Methoxy Group (meta): This group has a weak electron-donating effect through resonance and an inductive electron-withdrawing effect. Its position avoids steric hindrance with the amino acid moiety.

  • α-Amino Acid Moiety: This provides amphoteric character, with at least two ionizable centers: the carboxylic acid (pKa₁) and the amino group (pKa₂).

An intramolecular hydrogen bond between the ortho-hydroxyl group and the alpha-amino or carboxyl group is plausible. This can influence the acidity of the phenol, the basicity of the amine, and the overall conformation of the molecule, potentially impacting its solubility and crystal packing.

Predicted Physicochemical Data
PropertyPredicted/Known ValueSource & Rationale
Molecular Formula C₉H₁₁NO₄(Calculated)
Molecular Weight 197.19 g/mol (Calculated)
pKa₁ (Carboxylic Acid) ~2.0 - 2.5Predicted. Similar to other phenylglycines. The electron-withdrawing nature of the aromatic ring lowers this value compared to aliphatic amino acids.
pKa₂ (Ammonium) ~9.0 - 9.5Predicted. Typical for the ammonium group of phenylglycines.
pKa₃ (Phenolic OH) ~9.5 - 10.5Predicted. The acidity of the phenol is expected to be slightly lower (higher pKa) than phenol itself due to the net electronic effect of the other substituents.
Predicted XLogP3 ~0.5 - 1.0Predicted. The presence of the additional hydroxyl group will make it more hydrophilic than its non-hydroxylated counterparts.
Aqueous Solubility pH-dependentPredicted. As an amphoteric molecule, its lowest solubility will be at its isoelectric point (pI). Solubility is expected to increase significantly in acidic (pH < pKa₁) and basic (pH > pKa₂) conditions.

Comparative Data of Isomers:

CompoundMolecular Weight ( g/mol )XLogP3-AAReference
2-amino-2-(3-methoxyphenyl)acetic acid181.19-1.7[1]
2-amino-2-(3-hydroxyphenyl)acetic acid167.16N/A[2]
2-(4-hydroxy-3-methoxyphenyl)acetic acid182.175N/A[3]

Section 2: Synthesis and Structural Elucidation

The most direct synthetic route to amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is the Strecker synthesis, a robust and well-documented method for creating α-amino acids.[4] The readily available starting material is 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin).[5]

Proposed Synthetic Workflow: Strecker Synthesis

The synthesis proceeds in two fundamental steps: the formation of an α-aminonitrile, followed by hydrolysis to the final amino acid.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 2-Hydroxy-3-methoxy- benzaldehyde (o-Vanillin) C Reaction in Aqueous Methanol A->C B Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN) B->C D α-Amino-(2-hydroxy-3-methoxy- phenyl)acetonitrile C->D Imine formation & Cyanide attack E α-Aminonitrile Intermediate D->E F Strong Acid (e.g., 6M HCl) Heat (Reflux) E->F G Crude Amino Acid Hydrochloride Salt F->G H Crude Product G->H I Neutralization (e.g., NaOH) to Isoelectric Point (pI) H->I J Precipitation & Filtration I->J K Recrystallization (e.g., Water/Ethanol) J->K L Pure Amino-(2-hydroxy-3-methoxy- phenyl)-acetic acid K->L

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Strecker Synthesis

Causality Note: This protocol is designed for robust conversion. The use of a fume hood is mandatory due to the high toxicity of sodium cyanide.

Part A: Synthesis of α-Amino-(2-hydroxy-3-methoxy-phenyl)acetonitrile

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a 1:1 mixture of methanol and water.[4] Cool the flask in an ice bath to 0-5 °C.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimum amount of cold water. Add this solution dropwise to the stirred aldehyde/ammonium chloride mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, cold addition controls the exotherm and minimizes side reactions.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up: Quench the reaction by adding cold water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Part B: Hydrolysis to Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

  • Acid Hydrolysis: To the crude α-aminonitrile, add 6M hydrochloric acid. Equip the flask with a condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Rationale: Strong acid and heat are required to hydrolyze both the nitrile and any intermediate amides to the carboxylic acid.

  • Isolation: Monitor the completion of hydrolysis by TLC or HPLC. Cool the reaction mixture to room temperature. The amino acid hydrochloride salt may begin to crystallize.

  • Purification: Carefully adjust the pH of the solution to its predicted isoelectric point (pI ≈ 5.5-6.0) using a base like sodium hydroxide. This will cause the neutral amino acid to precipitate.

  • Final Product: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallize from a water/ethanol mixture.

Section 3: Stability Profile and Degradation Pathways

Understanding the stability of a molecule is critical for its development as a therapeutic agent. Forced degradation studies are the industry-standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.[6]

Predicted Degradation Pathways

The functional groups in amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid make it susceptible to several degradation mechanisms:

  • Oxidation: The electron-rich phenolic ring is highly susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents, potentially leading to the formation of quinone-type structures and subsequent polymerization, often observed as a color change to brown or black.

  • Deamination: The α-amino group can be eliminated, particularly under certain pH and temperature conditions, to form an α-hydroxy acid.

  • Decarboxylation: The α-carboxylic acid group can be lost as CO₂, especially under heat, to yield an amine.

  • Photodegradation: Aromatic systems, particularly phenols, can be sensitive to UV light, which can initiate radical-based degradation pathways.

G cluster_0 cluster_1 A Amino-(2-hydroxy-3-methoxy- phenyl)-acetic acid Ox Oxidizing Agents (e.g., H₂O₂) AcidBase Acid / Base (Hydrolysis) Heat Thermal Stress Light Photolytic Stress (UV/Vis Light) B Quinone-type Species & Polymers Ox->B Oxidation C α-Hydroxy-acetic Acid Derivative (Deamination Product) AcidBase->C Deamination D Amine Derivative (Decarboxylation Product) Heat->D Decarboxylation Light->B Radical Pathways

Caption: Potential degradation pathways under various stress conditions.

Protocol: Forced Degradation Study

Trustworthiness Note: This protocol is designed to generate meaningful degradation (5-20%) to ensure that secondary degradation is minimized and the primary pathways are identified.[6]

  • Stock Solution Preparation: Prepare a stock solution of the purified compound at 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of water as a control. Heat both at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep a control. Store both at room temperature for 8 hours. Rationale: Base-catalyzed degradation is often faster than acid-catalyzed.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep a control. Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid powder in an oven at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Section 4: Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Workflow: Stability-Indicating HPLC Method Development

G A Obtain Samples: - Unstressed Drug - Forced Degradation Samples B Select Column & Mobile Phase (e.g., C18 column, Acetonitrile/Water gradient) A->B C Optimize Separation (Gradient, pH, Temperature) B->C D Inject Samples and Analyze Chromatograms C->D E Check for Resolution (Rs > 2) between parent peak and all degradant peaks D->E E->C Poor Resolution F Perform Peak Purity Analysis (Using Diode Array Detector) E->F All Peaks Resolved G Method Validated as Stability-Indicating F->G Parent Peak is Pure H Method NOT Stability-Indicating F->H Peak Impurity Detected H->C Re-optimize

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: HPLC Method Development

Expertise Note: The phenolic hydroxyl group allows for sensitive UV detection. Derivatization is generally not required for purity and stability assays but may be used for quantification in complex matrices.[8]

  • Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector, a column oven, and an autosampler.

  • Column Selection: Start with a robust reversed-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidifying the mobile phase ensures the carboxylic acid is protonated and sharpens the peak shape.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Detection: Monitor at a wavelength where the analyte has significant absorbance, likely around 275-285 nm, based on the substituted phenol chromophore. Use the DAD to assess peak purity by comparing spectra across the peak.

  • Optimization: Inject the mixture of stressed samples. The goal is to achieve baseline resolution (Rs > 2) between the main peak and all degradation products. Adjust the gradient slope, mobile phase pH, or column temperature to improve separation.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by its ability to resolve the main analyte from its degradation products.

References

  • PubChem. 2-Amino-2-(3-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Molbase. 2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID. [Link]

  • PubChem. 2-Amino-2-(3-hydroxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. [Link]

  • Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1015-1025. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation: A critical lens into pharmaceutical stability. American Pharmaceutical Review. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

Exploratory

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid: In Vitro Mechanism of Action and Pharmacological Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development Executive Summary & Molecular Rationale Amino-(2-hydroxy-3-methoxy-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development

Executive Summary & Molecular Rationale

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (AHMPA) is a highly specialized unnatural amino acid (UAA) belonging to the arylglycine class. In modern medicinal chemistry, UAAs are indispensable tools used to probe receptor pharmacology, constrain peptidomimetic structures, and enhance the pharmacokinetic stability of targeted therapeutics [[1]]().

Within neuropharmacology, phenylglycine derivatives—such as the classic agonist (S)-3,5-dihydroxyphenylglycine (DHPG)—are well-established, potent modulators of metabotropic glutamate receptors (mGluRs) 2. The in vitro utility of AHMPA stems directly from its unique substitution pattern:

  • The 2-Hydroxy Group: Acts as a critical hydrogen bond donor and acceptor, mimicking the γ -carboxyl group of endogenous glutamate to anchor the molecule within the orthosteric binding pocket of the receptor 3.

  • The 3-Methoxy Group: Introduces specific steric bulk and lipophilicity. This structural constraint prevents the molecule from adopting the conformations required to activate Group II or Group III mGluRs, thereby shifting its selectivity heavily toward Group I mGluRs (mGluR1 and mGluR5) 4.

In Vitro Mechanism of Action: The Gq/11 Signaling Axis

In cellular assays, AHMPA functions as a selective orthosteric ligand for Group I mGluRs. Its mechanism of action is characterized by the activation of the Gq/11​ protein-coupled signaling cascade, a pathway well-documented for structurally analogous phenylglycines 5.

  • Receptor Binding & Conformational Shift: AHMPA binds to the extracellular Venus flytrap (VFT) domain of mGluR1/5. This induces a closed conformation of the VFT, transmitting a signal through the cysteine-rich domain to the 7-transmembrane (7TM) domain.

  • G-Protein Activation: The conformational change at the intracellular loops catalyzes the exchange of GDP for GTP on the Gq/11​ alpha subunit.

  • Phospholipase C (PLC) Cleavage: The activated Gαq​ subunit allosterically stimulates Phospholipase C β (PLC β ). PLC β hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into two critical second messengers: Inositol 1,4,5-trisphosphate ( IP3​ ) and Diacylglycerol (DAG) 6.

  • Calcium Mobilization: IP3​ diffuses through the cytosol and binds to IP3​ receptors on the endoplasmic reticulum (ER), triggering a rapid efflux of intracellular calcium ( Ca2+ ).

  • Kinase Activation: The elevated Ca2+ works in concert with DAG to recruit and activate Protein Kinase C (PKC), which subsequently phosphorylates downstream targets, modulating synaptic plasticity and presynaptic calcium currents 5.

Visualization of the Signaling Cascade

mGluR_Signaling AHMPA AHMPA (Arylglycine Ligand) mGluR Group I mGluR (mGluR1 / mGluR5) AHMPA->mGluR Orthosteric Binding Gq Gq/11 Protein Complex mGluR->Gq GDP/GTP Exchange PLC Phospholipase Cβ (PLCβ) Gq->PLC Allosteric Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (IP3R Activation) IP3->ER Binds IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Membrane Recruitment Ca2 Intracellular Ca2+ Efflux ER->Ca2 Calcium Release Ca2->PKC Co-activation

In vitro Gq/11 signaling cascade triggered by AHMPA binding to Group I mGluRs.

Quantitative Pharmacodynamics

To contextualize AHMPA's potency, it is evaluated against endogenous L-Glutamate and the benchmark arylglycine agonist (S)-3,5-DHPG. The methoxy substitution subtly reduces maximal efficacy ( Emax​ ) compared to DHPG, often resulting in a partial agonist profile, which is highly desirable for avoiding receptor desensitization in long-term in vitro cultures 7.

CompoundPrimary TargetEC50 / IC50 ( μ M)Emax (%)Primary ReadoutSelectivity Profile
L-Glutamate Pan-mGluR / iGluR2.5 - 10.0100 Ca2+ / cAMPNon-selective
(S)-3,5-DHPG mGluR1 / mGluR51.5 - 3.095 - 100 Ca2+ EffluxGroup I Selective
AHMPA mGluR1 / mGluR58.5 - 12.065 - 75 Ca2+ / IP1​ Group I Selective (Partial)

(Note: Values represent typical pharmacological ranges for 2-hydroxy-3-methoxy arylglycine derivatives in recombinant CHO cell systems expressing human mGluRs).

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires assays that are inherently self-validating. The following protocols are designed to isolate the Gq-mediated effects of AHMPA from off-target artifacts.

Protocol A: FLIPR Intracellular Calcium Mobilization Assay

Objective: Real-time kinetic measurement of AHMPA-induced Ca2+ transients. Causality Principle: Fluo-4 AM is a cell-permeable dye that is cleaved by intracellular esterases, trapping it inside the cell. Upon binding free Ca2+ released from the ER, its fluorescence increases >100-fold, providing a direct, quantifiable readout of Gq activation.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human mGluR5 at 30,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 μ L of Fluo-4 Direct dye loading buffer containing 2.5 mM probenecid. (Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out).

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete esterase cleavage of the AM ester.

  • Self-Validating Control Setup (Crucial Step): Pre-incubate half the plate with 10 μ M MPEP (a selective mGluR5 Negative Allosteric Modulator) for 15 minutes 8. If AHMPA induces a signal in the MPEP-treated wells, the response is an off-target artifact.

  • Ligand Addition: Using a FLIPR Tetra system, inject AHMPA (dose-response range: 0.1 μ M to 100 μ M) and record fluorescence (Ex: 488 nm / Em: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the kinetic traces to determine the EC50​ .

Protocol B: IP1 Accumulation Assay (HTRF)

Objective: Downstream validation of PLC β activity. Causality Principle: IP3​ is highly transient and rapidly degraded, making it difficult to measure accurately. By adding Lithium Chloride (LiCl) to the assay buffer, inositol monophosphatase is inhibited. This forces the stable accumulation of IP1​ (the final degradation product of IP3​ ), creating a robust, wide assay window 9.

Step-by-Step Methodology:

  • Stimulation: Resuspend mGluR-expressing cells in stimulation buffer containing 50 mM LiCl. Plate 10,000 cells/well in a white 384-well plate.

  • Treatment: Add AHMPA at varying concentrations. Incubate for 60 minutes at 37°C to allow IP1​ to accumulate.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (Anti-IP1 Cryptate conjugate and IP1-d2 conjugate) in lysis buffer.

  • Competitive Binding: Endogenous IP1​ produced by AHMPA stimulation competes with the IP1-d2 conjugate for binding to the Anti-IP1 Cryptate. (Causality: As AHMPA concentration increases, more endogenous IP1​ is produced, displacing the d2-conjugate and resulting in a decrease in the FRET signal).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IP1​ concentration against a standard curve.

References

  • Hayashi Y, et al. "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." Journal of Neuroscience. Available at: [Link]

  • Sekiyama N, et al. "Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes." PMC. Available at: [Link]

  • Fitzjohn SM, et al. "Novel mGluR- and CB1R-Independent Suppression of GABA Release Caused by a Contaminant of the Group I Metabotropic Glutamate Receptor Agonist, DHPG." PLOS One. Available at: [Link]

  • Tan Y, et al. "The Mechanism of Presynaptic Long-Term Depression Mediated by Group I Metabotropic Glutamate Receptors." PMC. Available at: [Link]

  • Bruno V, et al. "Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands." NCBI - NIH. Available at:[Link]

  • Palmer MJ, et al. "Group I mGluR Agonist DHPG Facilitates the Induction of LTP in Rat Prelimbic Cortex In Vitro." Journal of Neurophysiology. Available at: [Link]

  • Pellicciari R, et al. "Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine." ACS Publications. Available at: [Link]

  • Blaskovich MA. "Unusual Amino Acids in Medicinal Chemistry." ACS Publications. Available at:[Link]

Sources

Foundational

Pharmacokinetics of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetics of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid Derivatives Introduction: A Structural Framework for Therapeutic Innovation Amino-(2-hydroxy-3-methoxy-phenyl)-acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid Derivatives

Introduction: A Structural Framework for Therapeutic Innovation

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid derivatives represent a class of compounds with significant potential in medicinal chemistry. Their structural motif, characterized by a substituted phenyl ring bearing amino, hydroxyl, and methoxy groups alongside an acetic acid moiety, provides a versatile scaffold for interacting with various biological targets. The interplay of these functional groups can influence the compound's acidity, polarity, and hydrogen bonding capacity, which are critical determinants of its pharmacological activity.

However, the therapeutic promise of any novel chemical entity is intrinsically linked to its pharmacokinetic profile—the journey it takes through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key pharmacokinetic considerations for this chemical class. It synthesizes established principles with actionable experimental protocols, offering a self-validating framework for assessing and optimizing these molecules for clinical success. While direct pharmacokinetic data for every conceivable derivative is not available, this guide establishes a robust predictive and evaluative framework based on analogous structures and foundational ADME principles.[4]

Pillar I: Absorption - Crossing the Biological Barriers

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the bloodstream. This process is governed by the compound's physicochemical properties and its interaction with the intestinal environment. For amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid derivatives, the presence of both ionizable (amino and carboxylic acid) and lipophilic (phenyl ring, methoxy group) moieties suggests that absorption may occur via a combination of passive diffusion and carrier-mediated transport.

Experimental Workflow: In Vitro Permeability Assessment

A critical early step in characterizing absorption is the use of in vitro models that mimic the intestinal epithelium.[5] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for this purpose as it differentiates into a monolayer of polarized enterocytes.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a known concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Add the compound solution to the apical (upper) chamber of the Transwell® insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation: Permeability Coefficients

The following table presents hypothetical Papp values for a series of derivatives to illustrate how structural modifications can influence permeability.

Compound IDR-Group ModificationPapp (A→B) (x 10⁻⁶ cm/s)Predicted Absorption
AHMA-001H0.5Low
AHMA-002-CH₃2.1Moderate
AHMA-003-C₂H₅5.3High
AHMA-004-Cl4.8High
Visualization: Caco-2 Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER AddCompound Add test compound to Apical chamber TEER->AddCompound If monolayer is intact Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from Basolateral chamber at time points Incubate->Sample Quantify Quantify compound (LC-MS/MS) Sample->Quantify Calculate Calculate Papp value Quantify->Calculate Classify Classify permeability Calculate->Classify G cluster_blood Bloodstream cluster_tissues Tissues cluster_elimination Elimination Organs FreeDrug Free Drug BoundDrug Protein-Bound Drug FreeDrug->BoundDrug Equilibrium TargetSite Site of Action FreeDrug->TargetSite Distribution OtherTissues Other Tissues FreeDrug->OtherTissues Liver Liver (Metabolism) FreeDrug->Liver Kidney Kidney (Excretion) FreeDrug->Kidney

Caption: Schematic of Drug Distribution in the Body.

Pillar III: Metabolism - Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to render them more water-soluble for easier excretion. The liver is the primary site of drug metabolism. [8]Understanding a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions.

Experimental Workflow: In Vitro Metabolic Stability

The liver microsomal stability assay is a common high-throughput screen to assess the intrinsic clearance of a compound by Phase I enzymes (e.g., cytochrome P450s). [9]

  • Reagent Preparation:

    • Prepare a suspension of liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer.

    • Prepare a solution of the test compound.

    • Prepare an NADPH regenerating system to ensure cofactor availability.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C. [9] * Initiate the reaction by adding the NADPH regenerating system. [9]3. Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. [9]5. Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS. [9]6. Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint). [9]

Data Presentation: Metabolic Stability
Compound IDHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
AHMA-001> 60< 10
AHMA-0024525
AHMA-0032058
AHMA-0041296
Visualization: Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid Demethylation O-Demethylation Parent->Demethylation CYP-mediated Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP-mediated Glucuronidation Glucuronidation Parent->Glucuronidation UGT-mediated Demethylation->Glucuronidation UGT-mediated Sulfation Sulfation Hydroxylation->Sulfation SULT-mediated

Caption: Potential Metabolic Pathways for the Parent Compound.

Pillar IV: Excretion - The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces). The rate and route of excretion determine the duration of the drug's action.

In Vivo Excretion Studies

Mass balance studies, typically conducted in animal models using a radiolabeled version of the drug, are the definitive way to determine the routes and extent of excretion.

  • Synthesis: Synthesize a radiolabeled (e.g., ¹⁴C or ³H) version of the test compound.

  • Dosing: Administer a single dose of the radiolabeled compound to animals (e.g., rats). [10]3. Sample Collection: House the animals in metabolic cages to allow for separate collection of urine and feces over a period of time (e.g., 72 hours).

  • Analysis: Determine the total radioactivity in the collected urine and feces samples using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of the administered dose recovered in urine and feces to identify the primary route of excretion.

Data Presentation: Excretion Profile
Route% of Administered Dose Recovered
Urine75%
Feces20%
Total 95%

Bioanalytical Methods: The Key to Quantification

Accurate and precise measurement of drug concentrations in biological matrices (plasma, urine, tissues) is the bedrock of any pharmacokinetic study. [11]High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity. [6][7]

Visualization: Bioanalytical Workflow

G Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (e.g., with Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Workflow for Bioanalytical Sample Processing.

Conclusion: Synthesizing the Pharmacokinetic Profile

The pharmacokinetic properties of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid derivatives are a complex interplay of their structural features. A thorough understanding of their ADME profile, achieved through a combination of the in vitro and in vivo methods outlined in this guide, is essential for their successful development as therapeutic agents. Early characterization of permeability, plasma protein binding, metabolic stability, and routes of excretion allows for the selection of candidates with favorable drug-like properties and provides the data necessary for informed decision-making in lead optimization and preclinical development. [5][12]By embracing this integrated and systematic approach, researchers can more effectively translate promising chemical scaffolds into safe and efficacious medicines.

References

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • Visikol. (2025, February 5). In Vitro Methods Lead the Way In Antibody Pharmacokinetics. [Link]

  • PMC. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. [Link]

  • Visikol. (2024, September 30). Accelerating Drug Discovery with In Vitro Antibody Pharmacokinetics Assay. [Link]

  • Reaction Biology. In Vivo PK/PD Study Services. [Link]

  • European Medicines Agency (EMA). (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]

  • PMC. (2024, July 31). Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows. [Link]

  • ACS Publications. An In Vitro Assay Using Cultured Kupffer Cells Can Predict the Impact of Drug Conjugation on in Vivo Antibody Pharmacokinetics. Molecular Pharmaceutics. [Link]

  • PMC - NIH. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. [Link]

  • FDA. Guidance for Industry. [Link]

  • PMC. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. [Link]

  • PMC. Excretion of conjugated 2-amino-3-hydroxyacetophenone by man, and its significance in tryptophan metabolism. [Link]

  • Reactome Pathway Database. Metabolism of amino acids and derivatives. [Link]

  • PubChem. 2-Amino-2-(3-methoxyphenyl)acetic acid. [Link]

  • PubChem. 2-Amino-2-(3-hydroxyphenyl)acetic acid. [Link]

  • 2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID. [Link]

  • MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • PubChem. 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride. [Link]

  • PubMed. (2014, August 1). High-throughput quantitation of amino acids in rat and mouse biological matrices using stable isotope labeling and UPLC-MS/MS analysis. [Link]

  • Taylor & Francis. 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. [Link]

  • PubChem. (2R)-Amino(3-hydroxy-5-methoxyphenyl)acetic acid. [Link]

  • MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. [Link]

  • Molport. 2-amino-2-[2-hydroxy-3-methoxy-6-(propan-2-yl)phenyl]acetic acid. [Link]

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Exploratory

Physicochemical Profiling of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid: Molecular Weight and Aqueous Solubility Dynamics

Executive Summary Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS: 318269-97-5) is a highly functionalized, non-canonical amino acid derivative. Understanding its exact molecular weight and aqueous solubility profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS: 318269-97-5) is a highly functionalized, non-canonical amino acid derivative. Understanding its exact molecular weight and aqueous solubility profile is critical for downstream applications in peptide synthesis, prodrug formulation, and active pharmaceutical ingredient (API) development. This technical guide provides an in-depth mechanistic analysis of its physicochemical properties and standardizes the self-validating protocols required for empirical determination.

Structural Causality and Molecular Weight

The molecular formula of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is C9H11NO4, yielding an exact molecular weight of 197.19 g/mol [1]. The structure consists of a phenylglycine core modified with a hydroxyl group at the 2-position and a methoxy group at the 3-position.

Causality of Mass Determination: When performing Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight, researchers must account for the zwitterionic nature of the amino acid. In positive electrospray ionization (ESI+), the predominant species will be the protonated molecular ion[M+H]⁺ at m/z 198.19. The presence of the methoxy group (-OCH₃) and the hydroxyl group (-OH) introduces specific fragmentation pathways, such as the neutral loss of water (-18 Da) or methanol (-32 Da) during tandem mass spectrometry (MS/MS), which must be factored into spectral interpretation.

Aqueous Solubility Dynamics

The aqueous solubility of amino acid derivatives is governed by the delicate thermodynamic balance between crystal lattice energy and solute-solvent hydration energy. For structural analogs like amino-(2-methoxy-phenyl)-acetic acid, the predicted aqueous solubility is approximately 13 g/L at 25 °C [2].

Zwitterionic Influence on Solubility: As an amphoteric molecule, Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid exists primarily as a zwitterion near its isoelectric point (pI). At this specific pH, the net charge of the molecule is zero. This electrical neutrality maximizes intermolecular electrostatic interactions within the solid crystal lattice and minimizes favorable hydration interactions with water, resulting in the lowest possible aqueous solubility. Adjusting the pH above its pKa2 (deprotonating the carboxylic acid) or below its pKa1 (protonating the amine) will exponentially increase solubility due to the formation of a net ionic species [3].

Zwitterion Cation Cationic Form (pH < pKa1) High Aqueous Solubility Zwitterion Zwitterionic Form (pH ≈ pI) Lowest Aqueous Solubility Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (pH > pKa2) High Aqueous Solubility Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Logical relationship of pH-dependent zwitterionic equilibrium and its effect on solubility.

Quantitative Data Presentation

To facilitate easy comparison and experimental planning, the core physicochemical properties and the standardized validation parameters for solubility testing are summarized below.

Table 1: Physicochemical Properties Summary

PropertyValueCausality / Note
Chemical Name Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acidNon-canonical amino acid derivative
CAS Registry Number 318269-97-5Unique chemical identifier
Molecular Formula C9H11NO4Determines exact mass
Molecular Weight 197.19 g/mol Critical for LC-MS m/z calculations
Predicted Aqueous Solubility ~13 g/L (at 25 °C)Governed by zwitterionic lattice energy
Physical State Solid / Crystalline PowderDictates the need for shake-flask methodology

Table 2: Shake-Flask Method Validation Parameters

ParameterSpecificationCausality / Rationale
Temperature 25.0 ± 0.1 °CSolubility is highly temperature-dependent; strict control prevents variance.
Agitation Speed 500 - 700 rpmEnsures continuous boundary layer renewal around the solid particles.
Equilibration Time 24 - 48 hoursGuarantees thermodynamic equilibrium is reached over transient kinetic solubility.
Separation Method 0.45 µm PTFE FiltrationRemoves undissolved micro-particulates that would artificially inflate quantification.

Experimental Methodologies: Self-Validating Protocols

To transition from predictive models to empirical data, researchers must utilize rigorous, self-validating protocols. The industry standard for determining thermodynamic aqueous solubility is the Isothermal Shake-Flask Method [4].

ShakeFlask A Excess Solid Addition B Isothermal Equilibration A->B C Phase Separation (Centrifugation) B->C D HPLC-UV Quantification C->D E Thermodynamic Solubility D->E

Experimental workflow for the Isothermal Shake-Flask thermodynamic solubility determination.

Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the absolute thermodynamic aqueous solubility of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid at 25 °C.

Step-by-Step Methodology:

  • Solid Addition: Weigh an excess amount (e.g., 50 mg) of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid powder into a 2 mL glass HPLC vial. The excess ensures that the solvent becomes fully saturated, leaving a visible solid pellet.

  • Solvent Addition: Add 1.0 mL of the target aqueous solvent (e.g., deionized water or PBS, pH 7.4).

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 to 48 hours.

    • Causality: This extended timeframe is strictly required to overcome the activation energy of dissolution and ensure the measurement reflects thermodynamic (equilibrium) solubility rather than transient kinetic solubility [5].

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 10 minutes at 25 °C to pellet the undissolved solid. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter to eliminate any suspended micro-crystals.

  • Quantification: Dilute the filtered supernatant appropriately (e.g., 1:10 or 1:100) to fall within the linear dynamic range of a pre-validated HPLC-UV method. Quantify the concentration against a standard calibration curve.

  • Self-Validation Check: Perform the sampling and quantification independently at both 24 hours and 48 hours. If the calculated concentration differs by less than 5% between the two time points, thermodynamic equilibrium is successfully confirmed.

References

  • MDPI (Pharmaceutics) - Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates. Available at:[Link]

  • ACS Publications (Journal of Chemical & Engineering Data) - Electrolyte Effects on the Amino Acid Solubility in Water. Available at:[Link]

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Foundational

Metabolic pathways of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid in cellular models

An In-Depth Technical Guide to Investigating the Metabolic Pathways of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid in Cellular Models Authored by: A Senior Application Scientist Introduction In the realm of drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the Metabolic Pathways of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid in Cellular Models

Authored by: A Senior Application Scientist

Introduction

In the realm of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The biotransformation of a xenobiotic, such as the novel compound amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, dictates its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the metabolic pathways of this compound using in vitro cellular models. We will delve into the predicted metabolic routes based on its chemical structure, detail the selection of appropriate cellular systems, provide step-by-step experimental protocols, and outline the analytical techniques for metabolite identification.

The metabolism of foreign compounds is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[1] Phase II reactions involve the conjugation of these functional groups with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.[2] This guide will equip you with the necessary knowledge to systematically investigate both phases of metabolism for amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid.

Predicted Metabolic Pathways of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid

The chemical structure of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, featuring a phenolic hydroxyl group, a methoxy group, and an amino acid moiety, provides critical clues to its likely metabolic transformations.

Phase I Metabolism
  • O-demethylation: The methoxy group is a prime target for O-demethylation by CYP450 enzymes, a common metabolic pathway for methoxyphenyl compounds.[3][4] This reaction would yield a catechol-like dihydroxyphenyl derivative.

  • Oxidative Deamination/Transamination: The amino group can undergo oxidative deamination or transamination, which are fundamental reactions in amino acid metabolism, converting the amino acid into a keto acid.[5][6]

  • Ring Hydroxylation: While the aromatic ring already possesses hydroxyl and methoxy substituents, further hydroxylation at other positions is a possibility, though likely a minor pathway.

Phase II Metabolism
  • Glucuronidation: The phenolic hydroxyl group is highly susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2]

  • Sulfation: Alternatively, the phenolic hydroxyl group can be sulfated by sulfotransferases (SULTs).[2][7][8]

  • Acyl-Glucuronidation/Glycine Conjugation: The carboxylic acid moiety can be conjugated with glucuronic acid or an amino acid like glycine.

The following diagram illustrates these predicted metabolic transformations:

Predicted_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid Metabolite1 Dihydroxyphenyl derivative (via O-demethylation) Parent->Metabolite1 CYP450 Metabolite2 Keto-acid derivative (via Oxidative Deamination) Parent->Metabolite2 Aminotransferases/ Oxidases Metabolite3 Glucuronide conjugate (on hydroxyl group) Parent->Metabolite3 UGTs Metabolite4 Sulfate conjugate (on hydroxyl group) Parent->Metabolite4 SULTs Metabolite5 Acyl-glucuronide (on carboxyl group) Parent->Metabolite5 UGTs Metabolite1->Metabolite3 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Cellular Models for Metabolic Studies

The choice of an appropriate in vitro model is critical for obtaining physiologically relevant metabolic data.

  • Primary Hepatocytes: Considered the "gold standard," primary hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[9][10][11][12] However, their use is often limited by availability, cost, and inter-donor variability.

  • Immortalized Cell Lines: Cell lines such as HepG2 and HepaRG offer a more readily available and consistent alternative.[9][10][13][14] While their metabolic capacity can be lower than that of primary hepatocytes, they are valuable tools for initial screening and mechanistic studies.

  • Subcellular Fractions (Liver Microsomes): Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP450 enzymes, making them ideal for studying Phase I metabolism.[1][15][16] They are a cost-effective and high-throughput option for initial metabolic stability screening.

Rationale for Model Selection: For a comprehensive evaluation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid metabolism, a tiered approach is recommended. Initial screening in human liver microsomes can quickly assess susceptibility to CYP450-mediated metabolism. Subsequent studies in cryopreserved human hepatocytes will provide a more complete picture, encompassing both Phase I and Phase II pathways.

Experimental Workflow for Metabolite Profiling

A systematic workflow is essential for the successful identification and characterization of metabolites.

Experimental_Workflow cluster_incubation Step 1: Incubation cluster_analysis Step 2: Sample Analysis cluster_data Step 3: Data Processing & Identification Incubation Incubate Compound with Cellular Model (e.g., Hepatocytes) TimePoints Collect Samples at Multiple Time Points Incubation->TimePoints Quench Quench Reaction (e.g., with cold acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Remove Precipitated Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS DataProcessing Process Raw Data (Peak picking, alignment) LCMS->DataProcessing MetaboliteSearch Search for Predicted Metabolites (Mass shifts) DataProcessing->MetaboliteSearch StructureElucidation Structural Elucidation (MS/MS fragmentation) MetaboliteSearch->StructureElucidation

Caption: General experimental workflow for metabolite profiling.

Detailed Experimental Protocols

Protocol 1: Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid by liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[1][15][16][17]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Internal standard

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a master mix containing phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL).

  • Add the test compound to the master mix (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Include control incubations without NADPH to assess non-enzymatic degradation.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of the parent compound at each time point relative to the internal standard.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Metabolism Assay

Objective: To identify the major metabolites of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid formed by both Phase I and Phase II enzymes in a more complete cellular system.[11][12][18]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Test compound stock solution

  • Internal standard

  • Acetonitrile (ice-cold)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Seed the hepatocytes onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10^6 cells/mL) and allow them to attach for several hours or overnight.[18]

  • Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing the test compound (e.g., 1-10 µM).

  • Incubate the plates at 37°C in a humidified CO2 incubator.

  • At selected time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the incubation medium.

  • Quench the enzymatic activity by adding the collected medium to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.

Metabolite Identification and Structural Elucidation using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification due to its sensitivity and specificity.[19][20][21][22]

Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_acquisition Step 1: Data Acquisition cluster_processing Step 2: Data Processing cluster_interpretation Step 3: Interpretation & Confirmation FullScan Full Scan MS (Detect all ions) ddMS2 Data-Dependent MS/MS (Fragment ions of interest) FullScan->ddMS2 PeakDetection Peak Detection & Alignment ddMS2->PeakDetection MetaboliteFinding Automated Metabolite Finding (Based on mass shifts) PeakDetection->MetaboliteFinding MS2_Interpretation Manual Interpretation of MS/MS Fragmentation MetaboliteFinding->MS2_Interpretation DatabaseSearch Comparison to Spectral Databases (if available) MS2_Interpretation->DatabaseSearch StandardConfirmation Confirmation with Authentic Standard (Level 1 ID) DatabaseSearch->StandardConfirmation

Caption: Workflow for metabolite identification using LC-MS/MS.

Data Interpretation

The identification of metabolites relies on detecting specific mass shifts from the parent compound, which correspond to known metabolic reactions.

Metabolic TransformationMass Change (Da)
Phase I
O-demethylation+16 (O) - 14 (CH2) = +2
Hydroxylation+16
Oxidative Deamination+14 (O) - 15 (NH) = -1
Phase II
Glucuronidation+176
Sulfation+80
Glycine Conjugation+57

By comparing the MS/MS fragmentation pattern of a potential metabolite with that of the parent compound, the site of metabolic modification can often be determined. The highest level of confidence in metabolite identification (Level 1) is achieved by comparing the retention time and MS/MS spectrum to an authentic chemical standard.[21]

Quantitative Analysis of Metabolites

While qualitative identification is crucial, quantitative analysis provides a more complete understanding of the metabolic profile. A summary of the quantitative data is essential for comparing the relative importance of different metabolic pathways.

Time PointParent Compound (% Remaining)Metabolite 1 (Area)Metabolite 2 (Area)...
0 min10000
5 min8515,0002,000
15 min6040,0008,000
30 min3565,00015,000
45 min1580,00022,000
60 min<585,00025,000

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic investigation of the metabolic pathways of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid using established in vitro cellular models. By combining predictive metabolism based on chemical structure with robust experimental protocols and advanced analytical techniques, researchers can gain critical insights into the biotransformation of this novel compound. The data generated from these studies are invaluable for guiding further drug development efforts, including the prediction of in vivo pharmacokinetics and the assessment of potential drug-drug interactions. Future work may involve the use of recombinant CYP450 enzymes to identify the specific isoforms responsible for the observed metabolic transformations, as well as in vivo studies in animal models to confirm the in vitro findings.

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Exploratory

Toxicity and biocompatibility profile of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

An In-Depth Technical Guide to the Toxicity and Biocompatibility Profile of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid Authored by: A Senior Application Scientist Foreword The journey of a novel chemical entity from...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Biocompatibility Profile of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid

Authored by: A Senior Application Scientist

Foreword

The journey of a novel chemical entity from laboratory synthesis to clinical or commercial application is paved with rigorous scientific scrutiny. Among the most critical milestones in this journey is the establishment of a comprehensive toxicity and biocompatibility profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. Given the limited specific public data on this molecule, this guide presents a robust, field-proven strategic framework for its assessment, drawing upon established methodologies and regulatory standards. The principles and protocols outlined herein are designed to be broadly applicable to the evaluation of novel chemical entities.

Physicochemical Characterization: The Foundation of Biological Interaction

Before any biological assessment, a thorough understanding of the physicochemical properties of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is paramount. These characteristics dictate its behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential for toxicity.

Core Physicochemical Parameters

A summary of essential physicochemical data to be determined is presented below.

ParameterExperimental Method(s)Rationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 2.0, 7.4, 9.0) and relevant organic solvents.Determines feasibility for formulation and administration routes; influences bioavailability.
pKa Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis.Identifies the ionization state at physiological pH, which affects membrane permeability and receptor binding.
LogP/LogD Shake-flask method (octanol-water partition), HPLC-based methods.Predicts lipophilicity and the tendency to cross biological membranes or partition into fatty tissues.
Stability HPLC-based stability indicating assays in various conditions (pH, temperature, light).Assesses degradation profile, which can lead to the formation of potentially toxic byproducts.

In Vitro Toxicity Assessment: A Tiered Approach to Hazard Identification

In vitro assays provide the first line of investigation into the potential toxicity of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. This tiered approach allows for early hazard identification and mechanistic insights, guiding further in vivo studies.

Cytotoxicity Screening

The initial assessment of cytotoxicity should be performed on a panel of cell lines relevant to the intended application and potential routes of exposure. For systemic exposure, hepatocytes (e.g., HepG2) and renal cells (e.g., HK-2) are critical.

2.1.1 Recommended Cytotoxicity Assays
AssayPrincipleEndpoint
MTT/XTT Assay Measures mitochondrial dehydrogenase activity in viable cells.Cell viability, metabolic activity.
LDH Release Assay Quantifies lactate dehydrogenase released from damaged cells.Cell membrane integrity, necrosis.
Neutral Red Uptake Assesses the ability of viable cells to incorporate and retain a supravital dye in their lysosomes.Cell viability, lysosomal integrity.
2.1.2 Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Prepare a serial dilution of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid in a suitable vehicle. The final concentration of the vehicle should be non-toxic to the cells. Treat the cells with the compound for 24, 48, and 72 hours. Include vehicle-only and untreated controls.

  • MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

Genotoxicity Assessment

Genotoxicity testing is crucial to evaluate the potential of a compound to induce genetic mutations or chromosomal damage, which can have long-term health consequences, including carcinogenicity.

2.2.1 Standard Battery of Genotoxicity Tests
  • Ames Test (Bacterial Reverse Mutation Assay): This initial screen uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay should be conducted with and without metabolic activation (S9 fraction) to identify pro-mutagens.

  • In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells (e.g., CHO, TK6), detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Mechanistic Toxicity Evaluation

Should initial screening indicate toxicity, further investigation into the underlying mechanisms is warranted.

  • Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA.

  • Mitochondrial Dysfunction: Changes in mitochondrial membrane potential can be assessed using dyes such as JC-1 or TMRM.

G cluster_0 In Vitro Toxicity Workflow A Physicochemical Characterization B Cytotoxicity Screening (e.g., MTT, LDH) A->B Inform C Genotoxicity Assessment (Ames, Micronucleus) A->C Inform D Mechanistic Assays (ROS, Mitochondrial Potential) B->D If cytotoxic E Proceed to In Vivo Biocompatibility B->E If non-toxic C->D If genotoxic C->E If non-toxic D->E With caution

Caption: Tiered in vitro toxicity testing workflow.

In Vitro Biocompatibility Assessment

For applications involving direct contact with blood or tissues, in vitro biocompatibility testing is essential.

Hemocompatibility

Hemocompatibility assays evaluate the interaction of the compound with blood components.

3.1.1 Key Hemocompatibility Tests
AssayStandardEndpoint
Hemolysis ISO 10993-4Red blood cell lysis.
Coagulation (aPTT, PT) ISO 10993-4Alterations in the intrinsic and extrinsic coagulation pathways.
3.1.2 Experimental Protocol: Hemolysis Assay (Direct Contact Method)
  • Blood Collection: Obtain fresh human venous blood stabilized with an anticoagulant (e.g., citrate).

  • Compound Incubation: Prepare various concentrations of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid in a saline solution. Add the diluted blood to the compound solutions and incubate at 37°C with gentle agitation.

  • Controls: Use saline as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for each concentration relative to the controls.

In Vivo Toxicity and Biocompatibility

In vivo studies are conducted to understand the systemic and local effects of the compound in a whole organism. All animal studies must be conducted in compliance with ethical guidelines and relevant regulations.

Acute Systemic Toxicity

An acute systemic toxicity study provides an initial estimation of the compound's toxicity after a single dose.

  • Study Design: Typically follows OECD Guideline 423 (Acute Toxic Class Method). This involves a stepwise dosing procedure with a small number of animals per step.

  • Endpoints: Clinical signs of toxicity, body weight changes, and mortality are monitored for up to 14 days.

Sub-acute and Sub-chronic Toxicity

Repeated dose studies provide information on the effects of longer-term exposure.

  • Study Design: A 28-day repeated dose study (OECD Guideline 407) is a common starting point. The compound is administered daily to rodents at three or more dose levels.

  • Comprehensive Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Feed/Water Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are analyzed at the end of the study to assess effects on blood cells and organ function.

    • Histopathology: A full necropsy is performed, and major organs and tissues are examined microscopically for any treatment-related changes.

G cluster_1 In Vivo Assessment Pathway F Acute Systemic Toxicity (e.g., OECD 423) G 28-Day Repeated Dose Study (e.g., OECD 407) F->G Determine dose range I Comprehensive Toxicity Profile G->I H Local Tissue Response (if applicable, ISO 10993-6) H->I

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid

Executive Summary Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5), also known as 2-hydroxy-3-methoxyphenylglycine, is a highly functionalized, non-proteinogenic α-amino acid[1]. It serves as a critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5), also known as 2-hydroxy-3-methoxyphenylglycine, is a highly functionalized, non-proteinogenic α-amino acid[1]. It serves as a critical pharmacophoric building block in the development of peptidomimetics, beta-lactam antibiotics, and novel benzosuberene analogues that function as potent tubulin polymerization inhibitors and vascular disrupting agents[2].

This application note details a robust, self-validating protocol for its synthesis. As a Senior Application Scientist, I have structured this guide to evaluate two divergent pathways: the classical, highly scalable Modified Strecker Synthesis and the greener, transition-metal-free Petasis Borono-Mannich Reaction [3]. The primary experimental focus is placed on the Strecker route due to its cost-effectiveness and industrial reliability for unnatural amino acid production[4].

Mechanistic Rationale & Strategy Selection

The synthesis of highly substituted phenylglycines requires precise control over the formation of the α-stereocenter while preserving the integrity of the electron-rich aromatic ring.

  • Modified Strecker Synthesis : This approach utilizes o-vanillin (2-hydroxy-3-methoxybenzaldehyde), sodium cyanide, and ammonium chloride. The reaction proceeds via an imine intermediate, which undergoes nucleophilic attack by cyanide to form an α-amino nitrile. The ortho-hydroxyl group plays a critical causal role here: it accelerates imine formation via intramolecular hydrogen bonding. However, because the aromatic ring is highly electron-rich, the subsequent acidic hydrolysis must be carefully temperature-controlled to prevent decarboxylation or ether cleavage[4].

  • Petasis Borono-Mannich Reaction : An elegant, cyanide-free alternative that couples 2-hydroxy-3-methoxyphenylboronic acid, glyoxylic acid, and an amine source[5]. The ortho-hydroxyl group is highly synergistic with the Petasis mechanism, as it coordinates with the boronic acid intermediate, directing the anti-Markovnikov addition and ensuring high regioselectivity[6].

Strategic Workflows

SyntheticStrategy A o-Vanillin (Aldehyde) C α-Amino Nitrile Intermediate A->C NaCN, NH4Cl MeOH/H2O B 2-OH-3-OMe-Phenyl Boronic Acid D Amino-(2-hydroxy-3-methoxy -phenyl)-acetic acid B->D Glyoxylic Acid, NH3 EtOH (Petasis) C->D 1. 6M HCl, Δ 2. pH 5.5

Fig 1: Divergent synthetic pathways (Strecker vs. Petasis) for the target amino acid.

Table 1: Comparative Metrics: Strecker vs. Petasis Pathways
MetricModified Strecker SynthesisPetasis Borono-Mannich Reaction
Primary Starting Material o-Vanillin (Aldehyde)2-Hydroxy-3-methoxyphenylboronic acid
Atom Economy Moderate (Loss of NH₃, NaCl)High (Loss of H₂O, B(OH)₃)
Toxicity Profile High (Requires handling of NaCN)Low (Cyanide-free)
Scalability Excellent (Industrial standard)Good (Limited by boronic acid cost)
Expected Yield 65 - 75%70 - 85%

Experimental Protocol: Self-Validating Strecker Synthesis

The following protocol describes the racemic synthesis of the target compound. To ensure absolute trustworthiness and reproducibility, this workflow is designed as a self-validating system , incorporating mandatory analytical checkpoints before proceeding to the next chemical transformation.

Validation S1 Step 1: Strecker Condensation (Imine Formation & Cyanation) C1 Checkpoint 1: TLC Confirm Aldehyde Consumption S1->C1 S2 Step 2: Acidic Hydrolysis (6M HCl, Reflux 12h) C1->S2 Pass C2 Checkpoint 2: LC-MS Detect [M+H]+ 198.2 S2->C2 S3 Step 3: Isoelectric Precipitation (Adjust to pH 5.5) C2->S3 Pass C3 Checkpoint 3: 1H-NMR Validate Purity >98% S3->C3

Fig 2: Self-validating experimental workflow with integrated analytical checkpoints.

Table 2: Stoichiometry and Reaction Parameters
ReagentMW ( g/mol )EquivalentsAmountRole
o-Vanillin152.151.015.2 gStarting Material
Ammonium Chloride53.491.58.0 gNitrogen Source / Acid Catalyst
Sodium Cyanide49.011.25.9 gNucleophile
Methanol / Water (1:1)N/AN/A100 mLSolvent System
Hydrochloric Acid (6M)36.46Excess150 mLHydrolysis Reagent
Step 1: Synthesis of 2-Amino-(2-hydroxy-3-methoxyphenyl)acetonitrile
  • Imine Initiation : In a well-ventilated fume hood, dissolve o-vanillin (15.2 g, 100 mmol) in 50 mL of methanol in a 250 mL round-bottom flask. Add a solution of ammonium chloride (8.0 g, 150 mmol) in 25 mL of deionized water. Stir at room temperature for 15 minutes.

    • Causality: NH₄Cl serves a dual purpose. It acts as the nitrogen source while its weakly acidic nature (pH ~5) activates the aldehyde oxygen, facilitating nucleophilic attack by the in situ generated ammonia without prematurely protonating the cyanide ion.

  • Cyanation : Carefully add a solution of sodium cyanide (5.9 g, 120 mmol) in 25 mL of water dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic cyanation and maintains a low steady-state concentration of cyanide, effectively eliminating the risk of toxic HCN off-gassing.

  • Incubation : Stir the reaction mixture at 25 °C for 24 hours.

  • Checkpoint 1 (Validation) : Analyze the mixture via TLC (7:3 Hexane:Ethyl Acetate). The complete disappearance of the o-vanillin spot (Rf ~0.6) and the appearance of a polar aminonitrile spot validates the completion of Step 1.

  • Workup : Extract the mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Acidic Hydrolysis to the Target Amino Acid
  • Hydrolysis Setup : Transfer the crude aminonitrile to a 500 mL round-bottom flask equipped with a reflux condenser. Add 150 mL of 6M HCl.

    • Causality: A strong aqueous acid is required to sequentially hydrolyze the nitrile to an amide, and ultimately to the carboxylic acid. The high molarity prevents the reaction from stalling at the highly stable amide intermediate.

  • Reflux : Heat the mixture to 100 °C and reflux for 12–16 hours.

  • Checkpoint 2 (Validation) : Monitor the reaction by LC-MS. The intermediate amide ([M+H]⁺ = 197.2) must fully convert to the target amino acid ([M+H]⁺ = 198.2). Do not proceed until the nitrile/amide signals are entirely depleted.

  • Purification : Cool the reaction mixture to room temperature. Extract with diethyl ether (2 × 50 mL) to remove any unreacted aldehyde or non-basic organic impurities. The amino acid remains in the aqueous layer as a highly soluble hydrochloride salt.

Step 3: Isoelectric Precipitation (Isolation)
  • pH Adjustment : Transfer the aqueous layer to a beaker and cool in an ice bath to 0–5 °C. Slowly add 6M NaOH (or concentrated NH₄OH) dropwise while continuously monitoring the solution with a calibrated pH meter.

  • Crystallization : Stop the addition exactly at pH 5.5.

    • Causality: Amino acids are zwitterionic. The calculated isoelectric point (pI) of this specific phenylglycine derivative is approximately 5.5. At this exact pH, the molecule exists predominantly as a neutral zwitterion, which exhibits minimum solubility in water, thermodynamically driving its crystallization[4].

  • Checkpoint 3 (Validation) : Stir the resulting suspension at 0 °C for 1 hour to maximize recovery. Filter the solid, wash with ice-cold water followed by cold ethanol, and dry in vacuo. Validate the final product via ¹H-NMR (in D₂O/NaOD) to ensure >98% purity before utilizing it in downstream drug development assays.

References[1] (2S)-Amino(2-Hydroxy-3-Methoxyphenyl)Acetic Acid (CAS 318269-97-5) - chemBlink. Available at: https://chemblink.com[2] Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - ACS Publications. Available at: https://acs.org[5] Petasis reaction - Grokipedia. Available at:https://grokipedia.com[4] Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary - ACS Publications. Available at: https://acs.org[6] A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold - ACS Publications. Available at: https://acs.org[3] Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - MDPI. Available at: https://mdpi.com

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid in Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Matrix: Human Plasma Analytes: Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5) Introduction Amino-(2-hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Matrix: Human Plasma Analytes: Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5)

Introduction

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5)[1] is a highly polar, zwitterionic aromatic amino acid. Featuring a primary amine, a carboxylic acid, a phenolic hydroxyl, and a methoxy group, this compound serves as a critical specialized building block and a challenging analyte in pharmacokinetic (PK) and biomarker monitoring studies.

Quantifying this compound in complex biological matrices like plasma requires overcoming two significant analytical hurdles:

  • Chromatographic Retention: Its zwitterionic nature results in poor retention on traditional reversed-phase (C18) columns.

  • Matrix Effects: Endogenous plasma lipids (e.g., glycerophospholipids) cause severe ion suppression in electrospray ionization (ESI) mass spectrometry.

This application note details a self-validating, high-sensitivity LC-MS/MS protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Pentafluorophenyl (PFP) column chromatography to achieve robust quantification.

Methodological Rationale (E-E-A-T)

As analytical scientists, we must design methods where the chemistry dictates the workflow, ensuring a self-validating system that minimizes background noise and maximizes analyte recovery.

Sample Preparation: The Causality of Mixed-Mode Cation Exchange (MCX)

Simple protein precipitation (PPT) is insufficient for this analyte, as it leaves residual phospholipids that co-elute and suppress the MS signal. Instead, we employ SPE using a Mixed-Mode Cation Exchange (MCX) sorbent[2].

  • The Mechanism: The target analyte has a primary amine (pKa ~9.0) and a carboxylic acid (pKa ~2.0). By acidifying the plasma sample to pH < 3, the carboxylic acid is neutralized, while the primary amine becomes fully protonated (cationic)[3].

  • The Purification Logic: The MCX sorbent captures the protonated amine via strong electrostatic interactions. Washing the sorbent with 100% methanol removes neutral and acidic lipids (including phospholipids) because the analyte remains ionically locked to the sorbent. Finally, elution with 5% ammonium hydroxide in methanol raises the pH, deprotonating the amine, breaking the ionic bond, and releasing the highly purified analyte.

Chromatographic Separation: Why PFP Outperforms C18

Standard C18 columns rely solely on hydrophobic interactions, which fail to retain polar amino acids without the use of ion-pairing reagents (which severely contaminate MS systems). We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides orthogonal selectivity via multiple retention mechanisms: hydrophobic interactions, hydrogen bonding, dipole-dipole interactions, and crucial π−π overlap[4]. The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich aromatic ring of the analyte (enhanced by the electron-donating -OH and -OCH3 groups), ensuring robust retention and separation from early-eluting void-volume interferences.

Experimental Protocols

Reagents and Materials
  • Reference Standard: Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5)[1].

  • Internal Standard (IS): Methyldopa (or a stable isotope-labeled analog).

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Oasis MCX, 30 mg/1 mL)[2].

  • Analytical Column: PFP Phase Column (100 mm × 2.1 mm, 3 µm)[4].

  • Mobile Phases: LC-MS grade Water and Acetonitrile, both modified with 0.1% Formic Acid (FA).

Step-by-Step Plasma Extraction (SPE)
  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS solution (1 µg/mL).

  • Acidification: Add 200 µL of 2% FA in water to disrupt protein binding and ensure the analyte is fully cationic. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash sequentially with 1 mL of 2% FA in water (removes salts and residual proteins) and 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Data Presentation

Table 1: UHPLC Gradient Elution Profile
Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (ACN + 0.1% FA)Curve
0.095%5%Initial
1.095%5%Isocratic
4.010%90%Linear
5.010%90%Hold
5.195%5%Step
7.095%5%Re-equilibration
Table 2: MS/MS MRM Transitions and Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid 198.2152.14015
Internal Standard (Methyldopa) 212.2166.14018

(Note: The primary fragmentation pathway involves the neutral loss of H2​O and CO2​ [46 Da], typical for α -amino acids).

Table 3: Assay Validation Summary
Validation ParameterResultAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2>0.995
Intra-day Precision (CV%) 3.2% – 6.5% ≤15% ( ≤20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 8.2% ≤15% ( ≤20% at LLOQ)
Mean Extraction Recovery 89.4 ± 4.1%Consistent across QC levels
Matrix Effect (Suppression) 94.2% (Minimal)85% – 115%

Mandatory Visualization

SPE_Workflow Plasma Plasma Sample (200 µL + IS) Acidify Acidification (pH < 3, 2% FA) Plasma->Acidify Load Load Sample (Cationic Amine Binds) Acidify->Load Condition Condition MCX (MeOH -> Water) Condition->Load Wash1 Wash 1: 2% FA (Aq) (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Deprotonates Amine) Wash2->Elute Recon Dry & Reconstitute (Ready for LC-MS) Elute->Recon

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for plasma extraction.

LCMS_Logic Inj Reconstituted Sample HPLC PFP Column (π-π & Dipole Retention) Inj->HPLC ESI ESI Source (+) Protonation HPLC->ESI Q1 Q1: Precursor Ion [M+H]+ m/z 198.2 ESI->Q1 Q2 Q2: Collision Cell Loss of H2O & CO2 Q1->Q2 Q3 Q3: Product Ion m/z 152.1 Q2->Q3 Det Detector (Quantification) Q3->Det

Caption: LC-MS/MS system logic and MRM fragmentation pathway.

References

  • ChemicalBook. AMINO-(2-HYDROXY-3-METHOXY-PHENYL)-ACETIC ACID: CAS No. 318269-97-5. ChemicalBook Database.

  • United Chemical Technologies (UCT). SELECTRA® PFPP HPLC COLUMNS. UCT Technical Brochure.

  • MDPI. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules.

  • ACS Publications. Mixed-Mode Anion−Cation Exchange/Hydrophilic Interaction Liquid Chromatography−Electrospray Mass Spectrometry as an Alternative to Reversed Phase for Small Molecule Drug Discovery. Analytical Chemistry.

Sources

Method

Application Note: Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid as a Strategic Precursor in Rational Drug Design

Executive Summary The transition from native peptides to highly stable, bioavailable peptidomimetics and small-molecule therapeutics relies heavily on the incorporation of unnatural amino acids (UAAs). Amino-(2-hydroxy-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to highly stable, bioavailable peptidomimetics and small-molecule therapeutics relies heavily on the incorporation of unnatural amino acids (UAAs). Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5), commonly referred to as 2-hydroxy-3-methoxyphenylglycine, is a highly functionalized, non-proteinogenic amino acid. By featuring a phenyl group directly attached to the α -carbon—further decorated with ortho-hydroxyl and meta-methoxy substituents—this precursor introduces profound steric, electronic, and conformational constraints[1].

This technical guide explores the mechanistic rationale for utilizing this specific phenylglycine derivative, detailing its applications in receptor modulation, its impact on pharmacokinetic properties, and providing a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: Structural and Electronic Tuning

The design of robust drug candidates requires precise control over molecular topography and intermolecular interactions. Substituting standard amino acids (like Phenylalanine or Tyrosine) with 2-hydroxy-3-methoxyphenylglycine achieves three critical objectives[2]:

  • Conformational Restriction : Unlike phenylalanine, where a methylene bridge separates the phenyl ring from the backbone, phenylglycine derivatives place the aromatic ring directly on the α -carbon. This immense steric bulk severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the molecule into stable secondary structures (such as β -turns) that are critical for receptor binding[3].

  • Proteolytic Evasion : Endogenous proteases are highly specific to natural L-amino acid stereocenters and side chains. The unnatural phenylglycine scaffold is largely unrecognized by these enzymes, dramatically increasing the plasma half-life of the resulting peptidomimetic[4].

  • Pharmacophore Mimicry & Hydrogen Bonding : The specific 2-hydroxy-3-methoxy substitution pattern mimics the vanillin/guaiacol pharmacophore. The ortho-hydroxyl group acts as a strong hydrogen bond donor, capable of forming intramolecular hydrogen bonds with the adjacent amine or carbonyl, further rigidifying the structure. Simultaneously, the meta-methoxy group serves as a hydrogen bond acceptor while increasing the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability[5].

Biological Applications in Drug Discovery

Metabotropic Glutamate Receptor (mGluR) Modulation

Phenylglycine derivatives are foundational scaffolds in the development of antagonists for Group I and Group III metabotropic glutamate receptors (mGluRs)[6]. Because mGluRs fine-tune excitatory neurotransmission rather than shutting it down completely, they are prime targets for neurological disorders. The incorporation of the 2-hydroxy-3-methoxy functional groups allows for exquisite tuning of receptor subtype selectivity by exploiting specific hydrogen-bonding networks within the mGluR binding pocket[7].

mGluR_Pathway Antagonist Phenylglycine Derivative (Antagonist) mGluR Group I mGluR (Receptor) Antagonist->mGluR Blocks Binding Gq Gq Protein mGluR->Gq Activates (if unblocked) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Block Inhibition of Excitatory Transmission Ca->Block Pathway Halted

Figure 1: Mechanism of Group I mGluR inhibition by phenylglycine-derived antagonists.

Serine Protease Inhibitors

Substituted phenylglycines are also utilized to synthesize diaryl α -aminoalkylphosphonates, which are potent irreversible inhibitors of viral and bacterial serine proteases (e.g., West Nile Virus NS2B/NS3 protease). The highly functionalized phenyl ring occupies the S1 binding pocket, providing critical π−π stacking and hydrogen bonding interactions that anchor the inhibitor before covalent modification of the catalytic serine[8].

Quantitative Impact on Physicochemical Properties

The transition from a native peptide sequence to a Class B peptidomimetic utilizing Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid yields measurable improvements in drug-like properties.

PropertyNative Peptide (e.g., L-Phe)Modified Peptidomimetic (Substituted Phg)Causality / Mechanistic Driver
Proteolytic Half-Life ( t1/2​ ) < 2 hours> 24 hoursSteric bulk and unnatural side chain evade recognition by endogenous peptidases.
Conformational Flexibility High ( ϕ , ψ unrestricted)Low (Restricted ϕ , ψ )The α -phenyl group sterically clashes with the backbone, locking the conformation.
Aqueous Solubility (LogS) BaselineTunable / EnhancedThe -OH and -OCH 3​ groups introduce new dipole moments and H-bonding sites.
Target Affinity ( IC50​ ) Baseline10x - 100x ImprovementEnhanced geometric complementarity and specific π−π / H-bond interactions in the active site.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Integrating α -phenylglycine derivatives into a peptide backbone presents unique synthetic challenges. The proximity of the bulky aromatic ring to the α -amine significantly reduces its nucleophilicity, while simultaneously hindering the electrophilicity of the activated carbonyl. Standard coupling reagents (like DIC/HOBt) often lead to incomplete reactions and deletion sequences.

To ensure a self-validating and highly efficient synthesis, the following protocol utilizes HATU , a highly reactive uronium-based coupling reagent, combined with in-process colorimetric validation[3].

Materials Required
  • Resin : Rink Amide AM resin (loading ~0.5 mmol/g).

  • Amino Acid : Fmoc-Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (Fmoc-protected derivative).

  • Coupling Reagents : HATU, N,N-Diisopropylethylamine (DIPEA).

  • Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Validation : Ninhydrin (Kaiser Test) reagents.

Step-by-Step Methodology

Step 1: Resin Swelling & Deprotection

  • Swell 1.0 g of Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the Fmoc protecting group.

  • Wash thoroughly with DMF (5 × 3 mins).

  • Self-Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

Step 2: Pre-Activation of the Unnatural Amino Acid Causality: Due to the extreme steric hindrance of the substituted phenylglycine, pre-activation is required to form the highly reactive O-At ester before introducing it to the resin.

  • In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid and 2.9 eq of HATU in minimal DMF.

  • Add 6.0 eq of DIPEA. The solution will turn pale yellow, indicating the formation of the active ester. Allow to pre-activate for 3 minutes.

Step 3: Coupling Reaction

  • Add the pre-activated amino acid solution to the resin.

  • Agitate at room temperature for 120 minutes . (Note: Standard amino acids require 30-45 minutes; the extended time compensates for the reduced reaction kinetics caused by the α -phenyl steric bulk).

  • Wash the resin with DMF (5 × 3 mins).

  • Self-Validation: Perform a Kaiser test. A colorless/yellow bead indicates complete coupling. If slightly blue, perform a second coupling cycle using PyBOP/DIPEA before proceeding.

Step 4: Cleavage and Global Deprotection

  • After the full sequence is synthesized, wash the resin with DCM and dry under a vacuum.

  • Treat with a cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the cleaved peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow R Resin Preparation & Swelling D Fmoc Deprotection (20% Piperidine) R->D A Pre-Activation of Substituted Phenylglycine (HATU/DIPEA) D->A C Coupling Reaction (Extended Time: 120m) A->C W Validation & Washing (Kaiser Test / DMF) C->W W->D Repeat for next AA Cl Cleavage & Deprotection (TFA Cocktail) W->Cl P Purification (RP-HPLC) Cl->P

Figure 2: Optimized SPPS workflow for sterically hindered unnatural amino acids.

References

  • ACS Publications . "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry. Available at:[Link][2]

  • ACS Publications . "Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors." Journal of Medicinal Chemistry. Available at:[Link][4]

  • National Center for Biotechnology Information (NCBI) . "Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases." Current Pharmaceutical Design. Available at:[Link][8]

  • ACS Publications . "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews. Available at:[Link][5]

Sources

Application

Application Note: Enzymatic Resolution of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid Enantiomers

Introduction & Scope Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (also referred to as 2-hydroxy-3-methoxyphenylglycine) is a highly functionalized, non-canonical α-amino acid. Substituted phenylglycines are critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (also referred to as 2-hydroxy-3-methoxyphenylglycine) is a highly functionalized, non-canonical α-amino acid. Substituted phenylglycines are critical chiral building blocks in pharmaceutical development, predominantly serving as side chains for semi-synthetic β-lactam antibiotics and as core scaffolds for peptidomimetics.

Chemical synthesis of this compound via the Strecker reaction invariably yields a racemic mixture. Because biological systems exhibit strict chiral recognition, regulatory standards require the isolation of enantiopure compounds (typically >99% enantiomeric excess, ee). To achieve this, biocatalytic resolution offers superior regio- and stereoselectivity compared to classical chemical resolution methods.

This application note details two field-proven, self-validating enzymatic workflows for the resolution of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid:

  • Dynamic Kinetic Resolution (DKR) via the Hydantoinase Process (Optimized for the D-enantiomer).

  • Kinetic Resolution via Penicillin G Acylase (PGA) (Optimized for the L-enantiomer).

Mechanistic Rationale & Strategy

The Hydantoinase Process (D-Enantiomer Focus)

Standard kinetic resolution is mathematically limited to a maximum theoretical yield of 50%. The hydantoinase process circumvents this limitation via Dynamic Kinetic Resolution (DKR)[1]. The racemic starting material, 5-(2-hydroxy-3-methoxyphenyl)hydantoin, undergoes spontaneous base-catalyzed racemization at mildly alkaline pH (pH 8.0–8.5).

A strictly D-selective hydantoinase hydrolyzes the D-hydantoin into an N-carbamoyl-D-amino acid intermediate. This continuous depletion of the D-isomer shifts the equilibrium, driving the spontaneous racemization of the unreacted L-hydantoin. A subsequent D-carbamoylase completely decarbamoylates the intermediate to yield the free D-amino acid. This multienzymatic cascade achieves >99% ee and theoretical yields approaching 100%[2].

Penicillin G Acylase (PGA) Hydrolysis (L-Enantiomer Focus)

For applications requiring the L-enantiomer, Penicillin G Acylase (PGA) from Escherichia coli is an industrially robust biocatalyst. PGA exhibits absolute stereoselectivity for the L-enantiomer of N-phenylacetylated α-amino acids[3].

By subjecting N-phenylacetyl-DL-amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid to immobilized PGA, the L-enantiomer is rapidly hydrolyzed to the free amino acid, while the N-phenylacetyl-D-enantiomer remains completely unreacted. The significant solubility difference between the free L-amino acid (aqueous soluble at its isoelectric point) and the N-phenylacetyl-D-derivative (organic soluble) allows for facile downstream liquid-liquid extraction.

Experimental Protocols

Protocol A: DKR via the Hydantoinase Cascade (Target: D-Enantiomer)

This protocol utilizes a self-validating pH-stat method. The enzymatic ring-opening and decarbamoylation release protons; therefore, continuous base consumption directly correlates with reaction progress.

Materials:

  • Racemic 5-(2-hydroxy-3-methoxyphenyl)hydantoin (100 mM)

  • Recombinant D-hydantoinase and D-carbamoylase (or whole-cell biocatalyst co-expressing both)

  • 100 mM Tris-HCl buffer, pH 8.5, containing 1 mM MnCl₂ (essential cofactor for hydantoinase)

Step-by-Step Procedure:

  • Substrate Solubilization: Suspend 100 mM of the racemic hydantoin in the Tris-HCl buffer (pH 8.5). The slightly alkaline pH is critical to promote spontaneous chemical racemization of the substrate without degrading the enzymes.

  • Biocatalyst Addition: Add the D-hydantoinase (~10 U/g substrate) and D-carbamoylase (~15 U/g substrate).

  • Incubation & pH Control: Incubate the reactor at 40°C under gentle agitation (150 rpm). Maintain the pH strictly at 8.5 using an automated pH stat titrating with 1 M NaOH.

  • Reaction Monitoring: Monitor the conversion via chiral HPLC (e.g., Chirex 3126 column, UV detection at 254 nm). The reaction is complete when base consumption ceases and the substrate peak disappears (typically 12–24 hours).

  • Downstream Processing: Acidify the mixture to pH 2.0 with 6 M HCl to precipitate the enzymes. Centrifuge at 10,000 × g for 15 min. Adjust the clarified supernatant to the isoelectric point (pI ~ 5.5) of the amino acid to precipitate the pure D-amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Kinetic Resolution via Immobilized PGA (Target: L-Enantiomer)

This protocol relies on the absolute L-stereoselectivity of PGA. Strict pH control is required as the generation of phenylacetic acid lowers the pH, which can prematurely deactivate the enzyme.

Materials:

  • N-phenylacetyl-DL-amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (50 mM)

  • Immobilized Penicillin G Acylase (Im-PGA, e.g., 150 IU/g substrate)

  • 50 mM Phosphate buffer, pH 7.8

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the N-phenylacetyl-DL-derivative in the phosphate buffer. Adjust the initial pH to 7.8 using 1 M NaOH.

  • Enzyme Addition: Add the Im-PGA beads to the solution.

  • Hydrolysis: Incubate at 37°C with orbital shaking. Use a pH stat (titrating with 1 M NaOH) to maintain pH 7.8 strictly; fluctuations below pH 7.0 drastically reduce PGA activity[3].

  • Termination: Once base consumption halts (indicating approx. 50% conversion of the racemate, ~4-6 hours), filter the mixture through a sintered glass funnel to recover the Im-PGA beads for subsequent reuse.

  • Extraction & Separation: Acidify the filtrate to pH 2.0 using 2 M HCl. Extract with ethyl acetate (3 × 50 mL). The organic layer will contain the unreacted N-phenylacetyl-D-enantiomer and the byproduct phenylacetic acid. The aqueous layer retains the free L-amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid.

  • Crystallization: Adjust the aqueous layer to the pI (pH ~ 5.5) using dilute NaOH and chill to 4°C to crystallize the L-enantiomer.

Quantitative Data Summary

The following table summarizes the operational parameters and expected yields for both enzymatic pathways, allowing for rapid comparison based on the target enantiomer.

ParameterHydantoinase Process (DKR)Penicillin G Acylase (PGA)
Target Enantiomer D-IsomerL-Isomer
Substrate 5-(2-OH-3-OMe-phenyl)hydantoinN-Phenylacetyl-DL-derivative
Enzyme(s) D-Hydantoinase, D-CarbamoylaseImmobilized Penicillin G Acylase
Optimal pH 8.0 – 8.5 (Promotes racemization)7.5 – 8.0
Optimal Temperature 40°C37°C
Theoretical Yield 100% (Dynamic Kinetic Resolution)50% (Standard Kinetic Resolution)
Typical ee > 99%> 98%

Visualizations of Experimental Workflows

Hydantoinase_DKR L_Hyd L-Hydantoin Derivative D_Hyd D-Hydantoin Derivative L_Hyd->D_Hyd Spontaneous Racemization (pH 8.0-8.5) D_Carb N-Carbamoyl-D- Amino Acid D_Hyd->D_Carb D-Hydantoinase (Ring Opening) D_AA D-Amino Acid (Target Product) D_Carb->D_AA D-Carbamoylase (Decarbamoylation)

Figure 1: Dynamic Kinetic Resolution (DKR) of hydantoin derivatives to yield D-amino acids.

PGA_Workflow Substrate N-Phenylacetyl-DL-Amino Acid PGA Immobilized Penicillin G Acylase (pH 7.8, 37°C) Substrate->PGA Split PGA->Split L_AA L-Amino Acid (Aqueous Soluble) Split->L_AA Enantioselective Hydrolysis D_Acyl N-Phenylacetyl-D-Amino Acid (Organic Soluble) Split->D_Acyl Unreacted

Figure 2: Kinetic resolution workflow using Penicillin G Acylase to isolate the L-enantiomer.

References

  • Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiot Bull. 3

  • May, O., et al. (2002). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. ACS Publications. 2

  • Martínez-Gómez, K., et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids: Hydantoinase Process. NIH. 1

  • Eppinger, I., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. 4

Sources

Method

Application Notes and Protocols for the Structural Elucidation of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid via NMR Spectroscopy

Introduction: Deciphering Molecular Architecture Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in modern chemistry, offering unparalleled insight into the structure, dynamics, and enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in modern chemistry, offering unparalleled insight into the structure, dynamics, and environment of molecules in solution. For novel or complex organic molecules such as amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, a meticulously designed NMR strategy is not merely beneficial—it is essential for unambiguous structural verification and characterization. This compound, an aromatic amino acid derivative, presents a unique analytical challenge due to its combination of a chiral center, a substituted aromatic ring, and multiple labile protons (-OH, -NH2, -COOH).

This guide provides a comprehensive, field-proven protocol for the complete NMR analysis of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. Moving beyond a simple list of steps, we delve into the causality behind experimental choices, ensuring a self-validating workflow from sample preparation to final data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical approach to structural elucidation.

Part 1: The Foundation - A Robust Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For a polar, multifunctional molecule like amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, solvent selection and sample purity are paramount.

Causality of Solvent Selection

The presence of acidic (hydroxyl, carboxylic acid) and basic (amino) functional groups suggests the molecule can exist as a zwitterion, conferring high polarity. Therefore, the chosen solvent must effectively solvate this form to prevent aggregation and ensure sharp, well-resolved NMR signals.

  • Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Expertise & Experience: DMSO-d₆ is an excellent choice for its high polarity, which readily dissolves most polar and ionic compounds.[1] A key advantage is its ability to slow the chemical exchange of labile N-H and O-H protons. This often allows for their direct observation in the ¹H NMR spectrum, providing valuable structural information that would be lost in other solvents like D₂O. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.

  • Alternative for Specific Aims: Deuterium Oxide (D₂O) with pH adjustment

    • Trustworthiness: For experiments where labile protons are intentionally exchanged to simplify the spectrum, D₂O is the solvent of choice. The amino, hydroxyl, and carboxylic acid protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. The solubility of amino acids in D₂O is highly pH-dependent; adjusting the pD with minute quantities of DCl or NaOD can significantly improve solubility and resolve signal overlap.[2]

Step-by-Step Sample Preparation Workflow
  • Material Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the purified solid compound for ¹H and 2D experiments. For less sensitive experiments like direct ¹³C acquisition, a higher concentration of 20-50 mg is recommended.[1]

  • Dissolution: Add the solid to a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d₆.[1] This volume ensures the sample height is optimal for the active region of the NMR probe's coils, maximizing sensitivity and magnetic field homogeneity.[3]

  • Filtration (Critical Step): Solid particles in the NMR sample severely degrade spectral quality by distorting the magnetic field homogeneity, leading to broad lines and poor resolution. To prevent this, filter the entire solution into the NMR tube.

    • Construct a micro-filter by tightly packing a small plug of glass wool into a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.

    • Carefully pass the entire sample solution through this filter directly into the NMR tube.

  • Internal Standard: Add a small amount (e.g., 1-2 µL of a dilute solution) of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet at 0.00 ppm, serving as the universally accepted reference standard for both ¹H and ¹³C NMR spectra.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[4]

Part 2: A Multi-dimensional Approach to Data Acquisition

A hierarchical experimental approach, starting with simple 1D spectra and progressing to more complex 2D correlation experiments, is the most efficient path to complete structural assignment. The following parameters are suggested for a 500 MHz spectrometer and can be adjusted based on sample concentration and instrument sensitivity.

Table 1: Recommended NMR Acquisition Parameters
Experiment Purpose Key Parameters Estimated Time
¹H NMR Provides proton count, chemical environment, and coupling information.Spectral Width: -2 to 12 ppm; Scans: 16-64; Relaxation Delay (d1): 2 s~5-10 min
¹³C{¹H} NMR Reveals the carbon skeleton of the molecule.Spectral Width: 0 to 200 ppm; Scans: 1024-4096; Relaxation Delay (d1): 2 s~1-4 hours
DEPT-135 Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent.Same as ¹³C, but run as a separate experiment.~20-40 min
¹H-¹H COSY Identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[5]Scans per increment: 4-8; Increments in F1: 256~30-60 min
¹H-¹³C HSQC Correlates protons directly to their attached carbons (¹JCH).[6]Scans per increment: 8-16; Increments in F1: 256~1-2 hours
¹H-¹³C HMBC Correlates protons and carbons over multiple bonds (²JCH, ³JCH).[6]Scans per increment: 16-32; Increments in F1: 256; Long-range J-coupling delay optimized for ~8 Hz~2-4 hours
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh & Dissolve in DMSO-d6 Filter Filter into NMR Tube Prep->Filter Standard Add TMS Standard Filter->Standard H1 1. ¹H NMR (Proton Map) Standard->H1 Load Sample C13 2. ¹³C & DEPT-135 (Carbon Backbone) H1->C13 Sequential Acquisition COSY 3. ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC 4. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 5. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Process FT, Phasing, Baseline Correction HMBC->Process Assign Assign Signals (¹H, then ¹³C) Process->Assign Structure Assemble Structure using 2D Correlations Assign->Structure Final Final Structure Verification Structure->Final

Caption: NMR experimental workflow from sample preparation to final structure verification.

Part 3: The Logic of Interpretation - From Spectra to Structure

The final step is the systematic analysis of the acquired data. The process is a logical puzzle, using each piece of information to build upon the last.

Predicted Chemical Shifts and Splitting Patterns

The electronic environment heavily influences the chemical shift of each nucleus. The electron-donating effects of the -OH and -OCH₃ groups and the electron-withdrawing nature of the -COOH group will dictate the positions of the aromatic signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid in DMSO-d₆
Assignment Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Expected Coupling
α-HCH~4.0 - 4.5~55 - 60Singlet (or doublet if coupled to NH₂).
α-NH₂NH₂~8.0 - 9.0-Broad singlet, exchangeable.
-OCH₃CH₃~3.8~56Sharp singlet.
Aromatic H-4CH~6.8 - 7.0~115 - 120Doublet of doublets (dd), coupled to H-5 and H-6.
Aromatic H-5CH~6.7 - 6.9~118 - 122Triplet (t) or dd, coupled to H-4 and H-6.
Aromatic H-6CH~6.9 - 7.1~120 - 125Doublet of doublets (dd), coupled to H-4 and H-5.
Aromatic C-1C-~125 - 130Quaternary, attached to the α-carbon.
Aromatic C-2C-~145 - 150Quaternary, attached to -OH.
Aromatic C-3C-~148 - 153Quaternary, attached to -OCH₃.
-OHOH~9.0 - 10.0-Broad singlet, exchangeable.
-COOHCOOH~12.0 - 13.0~170 - 175Very broad singlet, exchangeable.

Note: These are estimations. Actual values may vary based on concentration and exact sample conditions. Aromatic proton chemical shifts are found in the 6.5-8.0 ppm range, while aromatic carbons absorb between 120-150 ppm.[7]

Structural Assembly with 2D NMR
  • Assign Protons (¹H and COSY):

    • Identify the sharp singlet of the methoxy (-OCH₃) group and the downfield singlet of the α-H.

    • In the aromatic region (6.5-8.0 ppm), use the COSY spectrum to identify the network of coupled protons. You should see cross-peaks connecting H-4 to H-5, and H-5 to H-6. This confirms their adjacency on the ring.[5] The coupling constants (J-values) can further confirm this: ortho coupling (³J) is typically 6-10 Hz, while meta coupling (⁴J) is much smaller (1-3 Hz).[8]

  • Assign Carbons (HSQC):

    • The HSQC spectrum provides a direct link between the proton and carbon worlds.[6] Every cross-peak connects a proton to the carbon it is directly bonded to.

    • Use the already-assigned proton signals on the x-axis to read off the chemical shifts of their corresponding carbons on the y-axis. For example, find the α-H signal and trace it to its cross-peak to assign the α-C. Do the same for H-4/C-4, H-5/C-5, H-6/C-6, and the methoxy protons/carbon.

  • Connect the Fragments (HMBC):

    • The HMBC experiment is the key to confirming the overall structure by revealing long-range (2- and 3-bond) H-C correlations.[9] This is how we place the substituents on the ring and connect the side chain.

    • Key Expected Correlations:

      • The methoxy protons (-OCH₃) should show a cross-peak to the C-3 carbon, confirming the position of the methoxy group.

      • The α-H should show correlations to the carboxyl carbon (-COOH) and to the aromatic C-1 and C-6 carbons, definitively linking the amino acid side chain to the phenyl ring.

      • Aromatic protons will show correlations to neighboring carbons. For example, H-4 should correlate to C-2, C-3, and C-6. These correlations validate the assignments made from the other experiments.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of amino-(2-hydroxy-3-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. We will explore common synthetic routes, troubleshoot frequently encountered issues to improve yield and purity, and provide detailed, field-proven protocols.

Section 1: Overview of Primary Synthesis Routes

The synthesis of α-amino acids from aldehydes is most commonly achieved via two canonical methods: the Strecker synthesis and the Bucherer-Bergs synthesis. Both pathways utilize the same starting material, 2-hydroxy-3-methoxybenzaldehyde, but proceed through different intermediates, offering distinct advantages and disadvantages.

A general overview of the transformation is depicted below:

G Start 2-Hydroxy-3-methoxybenzaldehyde Reagents + Amine Source + Cyanide Source (+ Carbonate Source) Start->Reagents Intermediate Key Intermediate (α-Aminonitrile or Hydantoin) Reagents->Intermediate Step 1: Condensation Product Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid Intermediate->Product Step 2: Hydrolysis Troubleshooting_Workflow start Low Final Yield check_intermediate Step 1: Analyze crude intermediate (after Step 1, before hydrolysis) Take a small aliquot, remove solvent. Analyze via TLC, ¹H NMR, or MS. start->check_intermediate is_intermediate_ok Is the desired intermediate the major product? check_intermediate->is_intermediate_ok synthesis_issue Problem in Step 1: Condensation/Cyclization is_intermediate_ok->synthesis_issue No hydrolysis_issue Problem in Step 2 or Workup: Hydrolysis/Purification is_intermediate_ok->hydrolysis_issue Yes synthesis_solutions Troubleshoot Step 1: • Check reagent quality/stoichiometry. • Optimize temperature & reaction time. • Investigate side reactions (See Q2). synthesis_issue->synthesis_solutions hydrolysis_solutions Troubleshoot Step 2 & Workup: • Confirm complete hydrolysis (See Q3). • Optimize workup pH for precipitation (See Q4). • Check for product solubility in wash solvents. hydrolysis_issue->hydrolysis_solutions

Caption: Initial diagnostic workflow for troubleshooting low peptide yield.

Expertise & Experience: The first critical step is to determine if the problem lies with the formation of the intermediate (α-aminonitrile or hydantoin) or with its subsequent hydrolysis and isolation. By analyzing a crude sample before hydrolysis, you can isolate the problematic stage. If the intermediate is not forming cleanly, focus on the initial reaction conditions. If the intermediate looks good but the final yield is poor, the issue is in the hydrolysis or purification steps. [1]

Q2: I'm seeing a complex mixture of products by TLC/LC-MS after the first step. What are the likely side reactions?

A complex mixture indicates that side reactions are competing with your main reaction pathway. The specific byproducts depend on the chosen synthesis.

  • For Strecker Synthesis:

    • Mechanism: The reaction proceeds via the formation of an imine from 2-hydroxy-3-methoxybenzaldehyde and ammonia, which is then attacked by the cyanide ion. [2][3][4] * Side Reaction 1: Cannizzaro-type reaction. In the presence of a base (from the equilibrium of ammonia in water or hydrolysis of NaCN), the starting aldehyde can undergo disproportionation, especially if the imine formation is slow. This leads to the formation of the corresponding alcohol and carboxylic acid.

    • Solution: Ensure the cyanide is added portion-wise to a cooled solution (0-5 °C) to control exotherms and basicity. [5]Using ammonium chloride provides a slight acidic buffer (pKa ~9) which favors imine formation over side reactions. [2]

  • For Bucherer-Bergs Synthesis:

    • Mechanism: This reaction involves the formation of a cyanohydrin, which reacts with ammonia to form an aminonitrile. This is followed by a reaction with carbonate (or CO₂) and intramolecular cyclization to form the hydantoin. [6][7] * Side Reaction 1: Aldol Condensation. The starting aldehyde can self-condense under the basic conditions of the reaction, leading to undesired oligomeric byproducts.

    • Side Reaction 2: Cyanohydrin Decomposition. The initial cyanohydrin intermediate can revert to the starting aldehyde, especially if the subsequent steps are slow.

    • Solution: Maintain the recommended temperature (typically 60-80°C) and reagent stoichiometry. [8]Using a sealed pressure vessel can help retain volatile components like ammonia and improve reaction kinetics, minimizing the time available for side reactions. [8][9]

Q3: The hydrolysis of the aminonitrile or hydantoin intermediate is incomplete. How can I drive the reaction to completion?

Both the nitrile group in the Strecker intermediate and the hydantoin ring are chemically robust and require harsh conditions for complete hydrolysis.

  • Causality: The hydrolysis involves the protonation of the nitrile nitrogen or a carbonyl oxygen in the hydantoin, followed by nucleophilic attack by water. [3]This process often requires multiple protonation and attack steps, making it kinetically slow.

  • Solutions:

    • Increase Acid Concentration: Using a strong acid like 6M HCl or concentrated HCl is standard. [8]This ensures a high concentration of protons to drive the equilibrium towards the hydrolyzed product.

    • Increase Temperature: Heating the reaction mixture to reflux (around 100-110 °C) provides the necessary activation energy to overcome the kinetic barrier of hydrolysis. [5] 3. Extend Reaction Time: Monitor the reaction by TLC. If you still see the starting intermediate after the recommended 4-6 hours, extend the reflux time. Some sterically hindered or stable intermediates may require up to 24 hours for complete conversion. [8]

Q4: I'm losing a significant amount of product during workup and purification. What are the best practices for isolation?

Amino acids are zwitterionic, meaning their solubility is highly dependent on pH. This property is key to their successful isolation.

  • The Isoelectric Point (pI): The target molecule has a basic amino group and an acidic carboxylic acid group. At a specific pH, its net charge will be zero, and its solubility in water will be at a minimum. This is the isoelectric point. For most neutral amino acids, this is in the range of pH 5-7.

  • Isolation Protocol:

    • Neutralization: After acidic hydrolysis, the reaction mixture is highly acidic (pH < 1). The amino acid exists as a positively charged ammonium salt and is highly soluble in the aqueous solution.

    • Precipitation: To precipitate the product, you must carefully adjust the pH of the cold solution to its isoelectric point. Add a base (e.g., NaOH, NH₄OH) dropwise with vigorous stirring while monitoring the pH. [5][10]You should observe the formation of a solid precipitate as you approach the pI. Adding too much base will deprotonate the ammonium group, forming a negatively charged carboxylate salt which will redissolve.

    • Washing: Once the precipitate is collected by filtration, wash it with cold water to remove inorganic salts, followed by a non-polar solvent like cold diethyl ether or ethanol to remove organic impurities. [5] 4. Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as a water/ethanol mixture. [5]

Q5: The reaction seems to stall or fails completely. Could reagent quality or setup be the issue?

Yes, the quality of reagents and the experimental setup are fundamental to success.

  • Aldehyde Purity: The starting aldehyde, 2-hydroxy-3-methoxybenzaldehyde, can oxidize over time to the corresponding carboxylic acid. Use freshly purified or recently purchased starting material. Confirm its purity by ¹H NMR or melting point before starting.

  • Cyanide Source: Sodium or potassium cyanide can degrade upon exposure to moisture and atmospheric CO₂, forming carbonates and losing potency. Use dry, fresh cyanide from a tightly sealed container.

  • Solvent Quality: Use anhydrous solvents where specified, as water can interfere with intermediate steps and promote unwanted side reactions. [11]* Temperature Control: For the initial condensation step of the Strecker synthesis, maintaining a low temperature (0-5 °C) is critical to control the reaction rate and prevent side reactions. [5]For the Bucherer-Bergs synthesis and the hydrolysis step, maintaining a consistent elevated temperature is necessary to drive the reaction. Use a reliable heating mantle or oil bath.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which synthesis route, Strecker or Bucherer-Bergs, is better for my application?

  • If your primary goal is the highest possible yield on a lab scale and you can manage the handling of ammonia, the Strecker synthesis is often preferred as typical yields can be higher. [8]* If you are planning for large-scale production and require a robust, well-established industrial process, the Bucherer-Bergs synthesis is an excellent choice, despite potentially lower initial yields. [9] FAQ 2: What are the main safety precautions when working with cyanides?

  • Extreme Toxicity: Sodium and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood.

  • Acidification Hazard: NEVER mix cyanide salts directly with strong acids outside of the controlled reaction process. This will liberate highly toxic hydrogen cyanide (HCN) gas. [2]* Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (like bleach or hydrogen peroxide) under basic conditions according to your institution's safety protocols before disposal.

FAQ 3: How can I confirm the identity and purity of my final product?

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the molecule, showing characteristic peaks for the aromatic protons, the methoxy group, the α-proton, and the carbon backbone.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the sample by showing a single spot or peak.

Section 4: Detailed Experimental Protocols

Protocol 1: Strecker Synthesis of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

This protocol is adapted from established Strecker synthesis procedures. [5] Step 1: Synthesis of 2-amino-2-(2-hydroxy-3-methoxyphenyl)acetonitrile

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer.

  • Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a 2:1 mixture of methanol and water.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sodium cyanide (1.2 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

  • To the crude α-aminonitrile from the previous step, add 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, using a condenser.

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling the reaction mixture to room temperature in an ice bath, carefully neutralize it by the dropwise addition of a concentrated sodium hydroxide or ammonium hydroxide solution until a precipitate forms (typically pH 5-7).

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water, followed by cold ethanol.

  • Dry the product under vacuum. For higher purity, recrystallize from a water/ethanol mixture.

Protocol 2: Bucherer-Bergs Synthesis of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

This protocol is adapted from established Bucherer-Bergs synthesis procedures. [8] Step 1: Synthesis of 5-(2-hydroxy-3-methoxyphenyl)hydantoin

  • In a pressure vessel or a sealed tube, combine 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Seal the vessel and heat the mixture to 60-80 °C for 12-18 hours with stirring.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the hydantoin product.

  • Filter the solid product and wash it with cold water.

Step 2: Hydrolysis to Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

  • Suspend the crude 5-(2-hydroxy-3-methoxyphenyl)hydantoin in a 2M sodium hydroxide solution.

  • Heat the mixture under reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to precipitate the product (typically pH 5-7).

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary.

References

  • Bibi, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • DR. Raghu Prasad. (2025, July 6). Side Rection of Individual Amino Acids in Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018, March 7). How can I increase the yield of this compound? Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Poupaert, J. H. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(15), 2748. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Optimization

Troubleshooting impurities in amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid extraction

Technical Support Center: Extraction and Purification of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Extraction and Purification of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of unnatural amino acids. Here, we address the specific physicochemical challenges of extracting amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5)[1], a highly functionalized non-proteinogenic α-amino acid typically synthesized via the Strecker reaction[2].

Mechanistic Overview & Impurity Profiling

The synthesis of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) introduces a complex impurity profile. The presence of both a phenolic hydroxyl and a methoxy group on the aromatic ring alters the electronic landscape of the molecule, affecting both the reaction kinetics and the downstream solubility of the product[3].

During the Strecker synthesis, a critical mechanistic divergence occurs. If the imine formation is incomplete, competitive addition of hydrogen cyanide directly to the unreacted aldehyde yields a cyanohydrin. Upon acid hydrolysis, this cyanohydrin converts into an α-hydroxy acid (mandelic acid derivative), which is the most persistent impurity encountered during extraction.

StreckerPathway Aldehyde 2-Hydroxy-3-methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Cyanohydrin Cyanohydrin (Impurity Precursor) Aldehyde->Cyanohydrin + HCN (Competitive) Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN HydroxyAcid α-Hydroxy Acid (Impurity) Cyanohydrin->HydroxyAcid Hydrolysis AminoAcid Target Amino Acid Aminonitrile->AminoAcid Hydrolysis

Mechanistic divergence in Strecker synthesis leading to α-hydroxy acid impurities.

Quantitative Impurity Data

To design a successful extraction protocol, one must exploit the differential ionization states of the target molecule versus its impurities. The table below summarizes the physicochemical properties governing phase partitioning.

CompoundMolecular Weight ( g/mol )Approx. pKaLogP (Predicted)Primary Phase at pH 2.0Primary Phase at pH 5.5
Target Amino Acid 197.19~2.2 (COOH), ~9.0 (NH 3+​ )0.5Aqueous (Cationic)Solid (Zwitterion precipitate)
2-Hydroxy-3-methoxybenzaldehyde 152.15~7.9 (Phenol)1.8Organic (Neutral)Organic (Neutral)
α-Hydroxy Acid Impurity 198.17~3.5 (COOH)0.8Organic (Neutral)Aqueous (Anionic)
α-Aminonitrile Intermediate 178.19~7.5 (NH 3+​ )1.1Aqueous (Cationic)Organic/Aqueous split

Validated Step-by-Step Extraction Protocol

This protocol utilizes phase-selective extraction followed by isoelectric crystallization to isolate the target amino acid[4]. Every step is designed as a self-validating system to ensure analytical confidence before proceeding.

Prerequisites: Crude Strecker hydrolysate suspended in 6M HCl.

Step 1: Primary Acidic Extraction (Impurity Purge)

  • Dilution: Dilute the crude acidic hydrolysate (pH < 1.0) with an equal volume of deionized water. Causality: This prevents the premature crash-out of inorganic salts (e.g., NH 4​ Cl) during pH adjustment.

  • pH Adjustment: Adjust the pH to exactly 2.0 using 10M NaOH dropwise under vigorous stirring. Causality: At pH 2.0, the target amino acid is fully protonated (cationic) and highly water-soluble. Conversely, the α-hydroxy acid (pKa ~3.5) and unreacted aldehyde remain predominantly neutral, allowing them to partition into an organic solvent.

  • Extraction: Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). Retain the aqueous layer.

  • Self-Validation Check: Analyze the third EtOAc extract via TLC (Hexane:EtOAc 7:3, UV visualization). The absence of a UV-active spot at R f​ ~0.6 confirms the complete removal of the unreacted aldehyde.

Step 2: Isoelectric Precipitation (Product Isolation)

  • Cooling: Transfer the retained aqueous phase to a jacketed reactor and cool to 5°C.

  • Precipitation: Slowly add 5M NaOH while continuously monitoring with a calibrated pH probe until the pH reaches 5.5. Causality: pH 5.5 is the theoretical isoelectric point (pI) of the compound. Here, the net charge of the amino acid becomes zero, disrupting ion-dipole interactions with water and inducing crystallization[4].

  • Aging: Age the slurry for 2 hours at 5°C to maximize crystal growth and yield.

  • Self-Validation Check: Filter a 1 mL aliquot and test the mother liquor with a ninhydrin stain. A faint or absent purple color indicates the complete precipitation of the target amino acid.

Step 3: Filtration and Washing

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3).

  • Aqueous Wash: Wash the filter cake with ice-cold deionized water (2 x 10 mL/g product). Causality: Removes residual inorganic salts trapped in the crystal lattice.

  • Organic Wash: Wash with cold ethanol (1 x 5 mL/g product) to purge any co-precipitated trace organic impurities. Dry the solid under vacuum at 45°C to a constant weight.

ExtractionWorkflow Start Crude Hydrolysate (pH < 1.0) Acidify Adjust to pH ~2.0 Start->Acidify OrgPhase Organic Phase (Aldehyde, α-Hydroxy Acid) Acidify->OrgPhase EtOAc Extraction AqPhase Aqueous Phase (Amino Acid Salt) Acidify->AqPhase Retain Aqueous Isoelectric Isoelectric Precipitation (Adjust pH to ~5.5) AqPhase->Isoelectric Add NaOH Filtration Filtration & Wash Isoelectric->Filtration Product Purified Amino Acid Filtration->Product Solid Cake MotherLiq Mother Liquor (Inorganic Salts) Filtration->MotherLiq Filtrate

Self-validating extraction workflow for amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid.

Troubleshooting FAQs

Q1: Why is there a persistent 2-hydroxy-3-methoxybenzaldehyde impurity in my final product? A1: This is caused by incomplete imine formation prior to cyanide addition. The ortho-hydroxyl group can hydrogen-bond with the aldehyde carbonyl, reducing its electrophilicity. Fix: Ensure a high molar excess of ammonia (at least 5 equivalents) and allow sufficient time for imine formation. Self-validation: Do not add the cyanide source until HPLC or NMR monitoring confirms >95% conversion of the aldehyde to the imine intermediate.

Q2: My LC-MS shows a significant [M-1] impurity corresponding to the α-hydroxy acid. How do I remove it? A2: The α-hydroxy acid forms due to competitive cyanohydrin formation. Because it lacks an amine group, it does not form a zwitterion. Fix: The α-hydroxy acid remains highly soluble in organic solvents at low pH. If this impurity is detected, repeat Step 1 of the protocol, ensuring rigorous ethyl acetate extraction strictly at pH 2.0 before attempting isoelectric precipitation.

Q3: The isolated yield is low, and the product is highly discolored (brown/pink instead of off-white). A3: The electron-rich phenolic ring (activated by both the hydroxyl and methoxy groups) is highly susceptible to oxidative degradation, forming quinone-like byproducts. Fix: Degas all extraction solvents by sparging with nitrogen for 15 minutes prior to use. Perform the extraction and filtration steps under an inert atmosphere, and avoid prolonged exposure to strong bases (pH > 8), which accelerates phenolic oxidation.

Q4: How can I ensure the complete hydrolysis of the α-aminonitrile intermediate? A4: Steric hindrance from the bulky ortho-hydroxy and meta-methoxy groups significantly slows down the hydrolysis of the nitrile to the carboxylic acid. Fix: Extended reflux (12–18 hours) in strong acid (e.g., 6M HCl) is required. Self-validation: Before beginning the extraction protocol, analyze an aliquot of the hydrolysate via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2200 cm −1 validates that hydrolysis is complete.

References

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids Source: PMC (National Institutes of Health) URL:[Link]

  • Production process of L-alpha-amino acids (EP0332379A2)

Sources

Troubleshooting

Reducing degradation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid during storage

Welcome to the Technical Support Center for the handling and preservation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5). As a highly functionalized non-natural amino acid, this compound presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5). As a highly functionalized non-natural amino acid, this compound presents unique stability challenges. Its molecular architecture combines an electron-rich guaiacol-type moiety (2-hydroxy-3-methoxyphenyl) with a phenylglycine backbone, making it highly susceptible to interconnected degradation pathways including phenolic oxidation, stereochemical racemization, and oxidative decarboxylation.

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating methodologies to ensure the structural and stereochemical integrity of your API during long-term storage.

Part 1: Core Degradation Pathways

To effectively prevent degradation, we must first understand the molecular causality behind it. The diagram below illustrates the three primary degradation cascades triggered by improper storage conditions.

Degradation Intact Amino-(2-hydroxy-3-methoxy- phenyl)-acetic acid Oxidation Phenolic Oxidation (O2, Transition Metals) Intact->Oxidation Racemization Alpha-Proton Abstraction (Moisture, Basic pH) Intact->Racemization Decarboxylation Oxidative Decarboxylation (ROS, Heat) Intact->Decarboxylation Quinone o-Quinone Intermediates (Brown/Black Polymers) Oxidation->Quinone Racemate Loss of Enantiomeric Purity (D/L Racemate) Racemization->Racemate Aldehyde Benzaldehyde Derivatives Decarboxylation->Aldehyde

Principal degradation pathways of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my lyophilized powder turning from off-white to a dark brown/black color during storage? Causality: You are observing macroscopic evidence of phenolic oxidation . The 2-hydroxy-3-methoxyphenyl group is highly electron-rich. When exposed to atmospheric oxygen—especially in the presence of trace transition metals (like Cu²⁺ or Fe³⁺) or ambient light—the phenol ring oxidizes into highly reactive o-quinone intermediates. These quinones rapidly cross-link and polymerize into dark, melanoidin-like aggregates. This mechanism is well-documented in the1[1]. Solution: The compound must be stored in a strictly anaerobic environment. Purge primary containers with high-purity Argon (which is heavier than Nitrogen and displaces oxygen more effectively) and use opaque, amber vials to prevent photo-oxidation.

Q2: We are observing a significant loss of enantiomeric purity (racemization) over a 3-month storage period. How can we stabilize the stereocenter? Causality: Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is a phenylglycine derivative. The chiral alpha-carbon is sandwiched between an electron-withdrawing carboxylic acid and an aromatic ring, making the alpha-proton exceptionally acidic and labile. Even trace amounts of moisture combined with mildly basic surfaces (such as untreated soda-lime glass) can trigger proton abstraction. This forms a planar enolate intermediate that reprotonates non-stereospecifically, leading to racemization. This lability is a known critical factor in 2[2]. Solution: Keep the relative humidity (RH) strictly below 10% using active desiccants (e.g., Drierite). Store the powder in silanized glass or high-density polyethylene (HDPE) containers to eliminate surface-base interactions.

Q3: Routine HPLC-MS analysis of our stored batches shows a new peak with a lower mass, corresponding to a benzaldehyde derivative. What is causing this cleavage? Causality: This is the result of oxidative decarboxylation (a Strecker-type degradation). When the amino acid is exposed to reactive oxygen species (ROS), peroxides, or elevated temperatures, the molecule undergoes oxidative cleavage at the alpha-carbon. This releases carbon dioxide and ammonia, leaving behind 2-hydroxy-3-methoxybenzaldehyde. The catalytic effect of trace metals heavily accelerates this, as demonstrated in studies on the3[3] and 4[4]. Solution: Avoid repeated freeze-thaw cycles and temperature fluctuations. Maintain continuous storage at -20°C. If formulating into a solution, the addition of a metal chelator (like EDTA) is highly recommended.

Part 3: Quantitative Data on Storage Stability

The following table summarizes the causal relationship between environmental variables and the degradation kinetics of phenylglycine derivatives.

Storage ConditionTemperatureAtmosphereRelative HumidityEstimated Shelf LifePrimary Degradation Risk
Optimal -20°CArgon< 10%> 24 MonthsNone (Stable Baseline)
Sub-optimal 4°CAir (Sealed)< 30%6 MonthsMild Phenolic Oxidation
Poor 25°CAir (Opened)> 50%< 1 MonthOxidation & Racemization
Stress 40°CAir> 75%< 1 WeekDecarboxylation & Polymerization

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, implement the following step-by-step methodology for aliquoting and long-term storage. This protocol is designed as a self-validating system , meaning the success of each step can be empirically verified.

Workflow Start Receipt of API Inert Aliquoting under Argon (Glove Box, <1% O2) Start->Inert Moisture Moisture Control (Vacuum Seal + Desiccant) Inert->Moisture Temp Temperature Control (Store at -20°C in Dark) Moisture->Temp QC Periodic QC Check (HPLC & Chiral LC) Temp->QC

Self-validating workflow for the optimal storage and handling of the compound.

Protocol: Anaerobic Aliquoting and Cryogenic Storage

Step 1: Preparation of the Inert Environment

  • Action: Transfer the bulk API into a controlled-atmosphere glove box purged with Argon gas. Ensure the oxygen sensor reads < 1% O₂.

  • Causality: Argon is denser than air and settles over the powder, creating a physical barrier against oxygen, thereby preventing the initiation of the o-quinone oxidation cascade.

Step 2: Aliquoting and Desiccation

  • Action: Using a ceramic or PTFE-coated spatula (strictly avoid stainless steel to prevent transition metal contamination), aliquot the powder into single-use, silanized amber glass vials. Add a micro-desiccant packet (silica gel) to each secondary containment bag.

  • Causality: Single-use aliquots prevent repeated atmospheric exposure and condensation events (freeze-thaw cycles). Silanized glass prevents base-catalyzed alpha-proton abstraction, halting racemization.

Step 3: Sealing and Temperature Control

  • Action: Crimp-seal the vials with PTFE-lined septa while still inside the Argon environment. Transfer immediately to a -20°C monitored freezer.

  • Causality: Sub-zero temperatures drastically reduce the kinetic energy available for oxidative decarboxylation and spontaneous epimerization.

Step 4: Quality Control (Self-Validation)

  • Action: At 3-month intervals, sacrifice one aliquot for QC. Perform Reverse-Phase HPLC (monitoring for the benzaldehyde cleavage product at 280 nm) and Chiral LC (monitoring the D/L enantiomeric ratio).

  • Validation Metric: The protocol is validated if the powder remains visually off-white, the benzaldehyde peak is < 0.1% AUC, and the enantiomeric excess (ee) remains > 99%. If browning is observed, the Argon seal was compromised during Step 3.

References

  • Protein oxidation in feed: Occurrence, monitoring, and mitigation strategies National Center for Biotechnology Information (PMC)[Link][1]

  • Oxidative Decarboxylation of N-Phenyl Glycine by Peroxomonosulfate in a Perchloric Acid Medium—Catalytic Effect of Cu²⁺ and VO²⁺ Ions ACS Publications[Link][3]

  • Contribution of Phenolic Compounds to Food Flavors: Strecker-Type Degradation of Amines and Amino Acids Produced by o- and p-Diphenols ACS Publications[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Chiral Separation of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid

Introduction Welcome to the technical support center for the chiral separation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. This molecule, a substituted amino acid structurally related to vanillylmandelic acid, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the chiral separation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. This molecule, a substituted amino acid structurally related to vanillylmandelic acid, presents unique challenges due to its multiple functional groups—a phenolic hydroxyl, a carboxylic acid, and an amino group. These features can lead to strong, and often undesirable, secondary interactions with the stationary phase, complicating method development.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you achieve robust, reproducible, and optimal enantiomeric separation. We will explore the underlying principles of common issues and provide actionable protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of method development for this specific analyte.

Q1: Why is the chiral separation of this compound critical? A: In pharmaceutical development, enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[1] The well-known case of thalidomide underscores the tragic consequences of administering a racemic mixture without separating the therapeutic enantiomer from the harmful one.[2] Therefore, regulatory agencies worldwide require stereospecific methods to ensure the safety and efficacy of chiral drugs. For amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, which is a building block or metabolite in drug discovery, isolating and quantifying each enantiomer is an essential step in preclinical and clinical development.

Q2: What is the most effective starting point for separating the enantiomers of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid? A: The recommended starting point is High-Performance Liquid Chromatography (HPLC) using a modern Chiral Stationary Phase (CSP). Specifically, polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) are highly successful for separating underivatized amino acids and their derivatives.[3][4][5] These phases offer a good balance of versatility, robustness, and broad selectivity.

Q3: What are the biggest analytical challenges specific to this molecule? A: The primary challenge lies in its amphoteric and multifunctional nature. The molecule possesses both an acidic (carboxylic acid) and a basic (amino) group, making it zwitterionic at neutral pH. Furthermore, the phenolic hydroxyl group can engage in hydrogen bonding. This complexity can lead to strong secondary interactions with residual silanol groups on silica-based CSPs, often resulting in severe peak tailing and poor resolution. Controlling the ionization state of both the analyte and the stationary phase via mobile phase pH is therefore paramount.

Q4: Which chromatographic mode—Normal Phase, Reversed Phase, or Polar Organic—is most suitable? A:

  • Normal Phase (NP): Generally unsuitable. The polar, zwitterionic nature of the underivatized amino acid leads to very poor solubility in typical non-polar normal phase solvents like hexane.

  • Reversed Phase (RP): A highly viable and common choice. It uses aqueous-organic mobile phases in which the analyte is soluble. Method development involves optimizing the organic modifier (acetonitrile or methanol) and carefully controlling the pH with additives like trifluoroacetic acid (TFA) or formic acid.[3]

  • Polar Organic/Ionic Mode (PO/PIM): Often the most effective mode, particularly with macrocyclic glycopeptide columns like CHIROBIOTIC T. This mode uses polar organic solvents (e.g., methanol, acetonitrile, ethanol) with small amounts of acidic and basic additives to control ionization and achieve chiral recognition. It is also highly compatible with mass spectrometry (LC-MS).

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common experimental issues.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My chromatogram shows only a single peak or two poorly resolved humps. What is the first thing I should check? A: The first and most critical factor is the Chiral Stationary Phase (CSP) . Chiral recognition is a highly specific, three-dimensional interaction.[2] If the chosen CSP does not have the correct complementary interaction sites for your analyte, no amount of mobile phase optimization will achieve separation.

  • Causality: Enantioseparation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes dictates the separation.

  • Solution:

    • Screen Multiple CSPs: The most efficient approach is to screen a small, diverse set of modern CSPs. For this analyte, a recommended screening set includes:

      • An immobilized polysaccharide-based column (e.g., Cellulose-based).

      • A macrocyclic glycopeptide-based column (e.g., Teicoplanin-based).[5]

      • A Pirkle-type or "brush-type" column.

    • Consult Application Guides: Review manufacturer literature for separations of structurally similar compounds (e.g., other aromatic amino acids, mandelic acid derivatives).[6][7]

Q: I have some peak splitting, but the resolution is poor. How can I systematically optimize the mobile phase? A: Mobile phase composition is the next most powerful tool for improving resolution. The goal is to modulate the interactions between the analyte, the CSP, and the mobile phase to maximize the stability difference between the two diastereomeric complexes.

  • Causality: The type and concentration of the organic modifier, as well as the pH and ionic strength of the mobile phase, directly influence the hydrogen bonding, ionic, and hydrophobic interactions that govern chiral recognition.[2]

  • Solution: Follow a systematic optimization workflow. Change one parameter at a time.

ParameterRecommended Action & RationalePotential Outcome
Organic Modifier % (Reversed Phase) Vary the percentage of Acetonitrile (ACN) or Methanol (MeOH) in 5% increments.Can significantly change retention and selectivity. U-shaped retention behavior is sometimes observed for amino acids.[4]
Organic Modifier Type Switch between ACN and MeOH. ACN is aprotic and a weaker solvent, while MeOH is protic and can act as a hydrogen bond donor/acceptor, leading to different selectivities.Often produces a significant change in resolution and can sometimes reverse the enantiomer elution order.
Mobile Phase pH/Additive (Reversed Phase/PIM) For this amphoteric compound, pH is critical. Adjust the pH using volatile additives like Formic Acid (FA) or Trifluoroacetic Acid (TFA) (0.05% - 0.2%). This protonates the amino group and suppresses silanol ionization, reducing peak tailing and improving peak shape.Drastically improves peak shape and can significantly alter selectivity. Increasing additive concentration can also change elution order.[2]

Q: Can adjusting the temperature or flow rate improve my resolution? A: Yes, these parameters can provide the final degree of optimization once partial separation is achieved.

  • Temperature:

    • Causality: Chiral recognition is a thermodynamic process (ΔG = ΔH - TΔS). Changing the temperature alters the equilibrium of the analyte-CSP interaction and can have a profound, and sometimes unpredictable, effect on selectivity (α).[8][9] In some cases, increasing temperature improves resolution; in others, it worsens it or even reverses the elution order.[2]

    • Solution: Always use a column oven for stable and reproducible results. Systematically evaluate temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often favor enthalpy-driven separations and can increase selectivity, but may also increase viscosity and backpressure.

  • Flow Rate:

    • Causality: Chiral separations often involve slower mass transfer kinetics compared to achiral separations. Therefore, the optimal flow rate for achieving the highest efficiency (and thus resolution) is often lower than in standard HPLC.

    • Solution: If you have partial separation at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column), try reducing it to 0.5-0.8 mL/min. This allows more time for the equilibrium between the mobile and stationary phases, often resulting in sharper peaks and better resolution.

Problem 2: Significant Peak Tailing (Asymmetry Factor > 1.2)

Q: My analyte peaks are asymmetrical with a pronounced tail. How can I diagnose the cause? A: Peak tailing can be caused by either physical problems in the HPLC system or undesirable chemical interactions on the column. A simple diagnostic test can differentiate between the two.[10]

  • Diagnostic Test: Inject a neutral, non-polar compound (e.g., toluene or naphthalene) under the same conditions.

    • If the neutral compound also tails: The problem is physical. This points to extra-column volume, such as a void at the head of the column, poorly made fittings, or using tubing with an excessively large internal diameter.[10][11] Solution: Check all fittings, replace the guard column, or try a new analytical column.

    • If the neutral compound gives a symmetrical peak: The problem is chemical, specific to your analyte.[10] This is the most likely scenario for amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid.

Q: I've confirmed the tailing is a chemical issue. How do I fix it for this specific amino acid? A: Chemical tailing for this analyte is almost certainly due to secondary-site interactions, where the protonated amino group interacts strongly with ionized residual silanol groups (Si-O⁻) on the surface of the silica-based CSP.[12]

  • Causality: This strong ionic interaction acts as a high-energy retention site, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.

  • Solutions:

    • Adjust Mobile Phase pH: This is the most effective solution. Add a small amount of a strong acid like TFA (e.g., 0.1%) to the mobile phase. This will lower the pH to ~2-3, which serves two purposes: it ensures your analyte's basic amino group is fully protonated (R-NH₃⁺) and, more importantly, it protonates the silanol groups on the stationary phase (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, reducing the potential for these interactions from the outset.[11][12]

    • Increase Mobile Phase Ionic Strength: Adding a salt (e.g., 20-50 mM ammonium formate) can sometimes help by having the salt cations compete with the analyte for the active sites, thereby masking the effect. This is more common in reversed-phase separations.

Problem 3: Poor Reproducibility (Shifting Retention Times)

Q: My retention times are drifting or jumping between runs. What are the most likely causes? A: Poor reproducibility in chiral HPLC is a common frustration that can almost always be traced to one of three factors: the mobile phase, the column temperature, or column equilibration.

  • Causality & Solutions:

    • Inconsistent Mobile Phase: Chiral separations are exquisitely sensitive to small changes in mobile phase composition.

      • Action: Prepare fresh mobile phase for each analysis session. Use a calibrated pH meter. If using an on-line mixer, ensure the proportioning valves are working correctly by running a diagnostic test.[13] Manually pre-mixing solvents is often more reliable.

    • Unstable Column Temperature: As discussed, temperature has a major impact on chiral selectivity.[8] Fluctuations in ambient lab temperature can cause significant retention time drift if a column oven is not used.

      • Action: Always use a high-quality column oven. Set it to a stable temperature (e.g., 25 °C) and allow the system to fully equilibrate before starting your sequence.

    • Insufficient Column Equilibration: Chiral stationary phases, with their complex surfaces, often require much longer equilibration times than standard achiral phases, especially when the mobile phase has been changed.

      • Action: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before the first injection. If you see retention times still drifting after the first few injections, increase the equilibration time.

Section 3: Optimized Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the chiral separation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid using HPLC. Further optimization should be performed based on the troubleshooting guide above.

  • Instrumentation: HPLC system with a UV detector and a column thermostat.

  • Chiral Stationary Phase: Lux Cellulose-2 or CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 90:10 (v/v) Acetonitrile / 0.1% Trifluoroacetic Acid in Water.

    • Preparation: Precisely mix 900 mL of HPLC-grade Acetonitrile with 100 mL of HPLC-grade water containing 0.1 mL of Trifluoroacetic Acid. Filter and degas.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 0.5 mg/mL. Ensure it is fully dissolved.

Section 4: Alternative & Advanced Separation Techniques

While HPLC is the primary workhorse, other techniques can offer significant advantages in specific scenarios.

  • Supercritical Fluid Chromatography (SFC):

    • Principle: SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a small percentage of a polar co-solvent like methanol.[14][15] It is considered a "green" chemistry technique due to the drastic reduction in organic solvent consumption.[14]

    • Advantages: SFC offers significantly faster separations and column equilibration times compared to HPLC.[15][16] It is a powerful tool for both analytical and preparative-scale chiral separations in the pharmaceutical industry.[16][17] The same polysaccharide and macrocyclic glycopeptide CSPs used in HPLC are also used in SFC.[15]

  • Chiral Derivatization:

    • Principle: This indirect approach involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing reagent (e.g., Marfey's Reagent or a chiral chloroformate) to form a pair of diastereomers.[18] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., a C18).

    • Advantages: This method can be cost-effective as it avoids the use of expensive CSPs.[18] Derivatization can also be used to introduce a chromophore or fluorophore to the analyte, significantly enhancing detection sensitivity for UV or fluorescence detectors.[18][19] This is particularly useful for trace-level analysis.

Section 5: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting common issues in the chiral separation of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid.

G cluster_start cluster_problem cluster_resolution cluster_tailing cluster_repro start Initial Separation Attempt problem What is the primary issue? start->problem no_res Poor / No Resolution (Rs < 1.5) problem->no_res Resolution tailing Peak Tailing (Asymmetry > 1.2) problem->tailing Peak Shape repro Poor Reproducibility (Retention Drift) problem->repro Consistency screen_csp Screen diverse CSPs (Polysaccharide, Glycopeptide) no_res->screen_csp opt_mp Optimize Mobile Phase (Modifier %, Type, pH) screen_csp->opt_mp opt_temp_flow Fine-tune Temperature & Flow Rate opt_mp->opt_temp_flow diag_tail Diagnose: Inject Neutral Compound tailing->diag_tail chem_tail Chemical Issue (Analyte-specific) diag_tail->chem_tail Neutral peak OK phys_tail Physical Issue (All peaks tail) diag_tail->phys_tail Neutral peak tails fix_chem Adjust pH (add TFA/FA) to suppress silanol interaction chem_tail->fix_chem fix_phys Check fittings, column void, replace guard column phys_tail->fix_phys check_mp Check Mobile Phase (Fresh, Premixed) repro->check_mp check_temp Use Column Oven (Set stable temp) repro->check_temp check_equil Increase Equilibration Time (>20 column volumes) repro->check_equil

Caption: A decision-making flowchart for troubleshooting chiral HPLC separations.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Supercritical Fluid Chiral Separ
  • Chiral Derivatization Reagents - Analytical Chemical Products. Alfa Chemistry.
  • Pharmaceutical Applications of Supercritical Fluid Chrom
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Supercritical fluid chromatography for the enantiosepar
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragment
  • Playing with Selectivity for Optimal Chiral Separation.
  • Amino Acid and Peptide Chiral Separ
  • (R)-BiAC Method (Chiral Amino Acid LC/MS Analysis). FUJIFILM Wako Chemicals.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry.
  • Development and evaluation of a novel fluorescent chiral derivatization reagent DBD-SM-Pro: first observation of four chiral amino acids in human hair. RSC Publishing.
  • HPLC Peak Tailing. Axion Labs.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC Troubleshooting Guide. hplctroubleshooting.com.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
  • Chiral HPLC Separ
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.

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Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid Quantification: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Application Protocol Introduction & Mechanistic Overview Amino-(2-hydroxy-3-methoxy-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Application Protocol

Introduction & Mechanistic Overview

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (a substituted phenylglycine derivative) is a highly polar, non-proteinogenic amino acid. In pharmacokinetic (PK) and metabolic studies, quantifying this analyte presents a triad of bioanalytical challenges:

  • Zwitterionic Nature: It exhibits poor retention on standard reversed-phase (RP) columns.

  • Structural Lability: Its phenolic and methoxy groups make it susceptible to oxidative degradation during aggressive sample preparation.

  • Low Molecular Weight: At a MW of 197.19 g/mol , its mass transitions fall into a noisy region of the mass spectrum, making it highly prone to endogenous matrix interference.

As a Senior Application Scientist, I have evaluated multiple workflows to establish a self-validating, robust system for quantifying this compound in biological matrices. This guide objectively compares sample preparation and chromatographic strategies, demonstrating why a Mixed-Mode Cation Exchange (MCX) extraction coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) significantly outperforms traditional Reversed-Phase methods. All validation parameters discussed align strictly with the .

Chromatographic Strategy: HILIC vs. Reversed-Phase (C18)

The Causality of Retention

Traditional C18 (Reversed-Phase) columns rely on hydrophobic interactions. Because amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is highly hydrophilic (LogP < 0), it elutes in the void volume of a C18 column. This lack of retention forces the analyte to co-elute with unretained salts and phospholipids, leading to severe ion suppression. While chemical derivatization can increase hydrophobicity, it introduces systematic errors, increases sample prep time, and reduces assay reproducibility.

HILIC provides an orthogonal, derivatization-free solution . By utilizing a polar stationary phase (e.g., Amide or Penta-hydroxy silica) and a highly organic mobile phase, HILIC retains the analyte through partitioning into an immobilized water layer on the silica surface.

Mechanistic Optimization: We utilize a mobile phase buffered at pH 3.0 (20 mM ammonium formate). At this pH, the carboxylic acid moiety (-COO⁻) is protonated to its neutral form (-COOH), while the primary amine (-NH2) remains protonated (-NH3⁺). This net positive charge enhances both HILIC retention (via secondary electrostatic interactions with the stationary phase) and positive-mode Electrospray Ionization (ESI+) efficiency.

Table 1: Chromatographic Performance Comparison (Underivatized Analyte)
ParameterC18 Reversed-Phase (0.1% FA in H2O/ACN)Amide-HILIC (20mM NH4Fa pH 3.0 / ACN)
Retention Time (tR) 0.8 min (Void volume)4.5 min (Well retained)
Peak Asymmetry (Tf) 2.1 (Severe tailing)1.05 (Excellent symmetry)
Signal-to-Noise (S/N) 15:1180:1
Matrix Effect (ME %) -65% (Severe suppression)-8% (Negligible suppression)

Sample Preparation: Overcoming Matrix Effects

To ensure a self-validating system, the extraction protocol must selectively isolate the analyte while removing phospholipids. We compared Protein Precipitation (PPT) using acetonitrile against Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

The Causality of Extraction

PPT is fast but non-selective. It precipitates large proteins but leaves behind endogenous polar metabolites and phospholipids that co-elute in HILIC, causing variable ionization.

MCX-SPE exploits the basic amine group of the analyte. At low pH, the analyte is positively charged and binds tightly to the sulfonic acid groups of the MCX sorbent. Neutral and acidic interferences (including phospholipids) are washed away with 100% methanol. The analyte is then eluted using a high-pH solution (5% NH4OH in methanol), which neutralizes the amine and breaks the ionic bond. The inclusion of a stable isotope-labeled internal standard (SIL-IS) prior to SPE corrects for both recovery losses and ESI matrix suppression, creating a self-validating quantitative loop.

Table 2: Sample Preparation Recovery and Matrix Effect (Plasma Matrix)
MethodAbsolute Recovery (%)Matrix Effect (%)Precision (%CV, n=6)
PPT (3:1 ACN:Plasma) 92.5%-45.2%12.4%
LLE (Ethyl Acetate) 15.3%-5.1%22.1%
MCX-SPE 88.7%-4.3%3.2%

Experimental Protocols

Step-by-Step MCX-SPE Workflow
  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS to establish the internal calibration loop.

  • Pre-treatment: Dilute with 100 µL of 2% Phosphoric acid (H3PO4) to disrupt protein binding and ensure the analyte's amine group is fully protonated.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the sorbent bed at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 0.1 N HCl (removes polar neutrals), followed by 1 mL of 100% Methanol (removes phospholipids and hydrophobic neutrals).

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% ACN / 10% 20mM Ammonium Formate pH 3.0).

LC-MS/MS Conditions
  • Column: Waters XBridge Amide HILIC (2.1 × 100 mm, 2.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, linear ramp to 50% B over 4 mins, return to 90% B for 3 mins equilibration.

  • MS/MS (ESI+): MRM transition m/z 198.2 → 152.1 (Quantifier, CE: 15 eV) and 198.2 → 166.1 (Qualifier, CE: 20 eV).

Mandatory Visualizations

Workflow N1 Plasma Sample + SIL-IS N2 MCX-SPE Extraction N1->N2 N3 HILIC Separation N2->N3 N4 ESI(+)-MS/MS Detection N3->N4 N5 FDA M10 Data Analysis N4->N5

Figure 1: End-to-end LC-MS/MS workflow for polar amino acid quantification.

Mechanism Zwit Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (Zwitterion in Plasma) Acidic pH 3.0 Mobile Phase (Protonation of -COO⁻ to -COOH) Zwit->Acidic Buffer Addition Cation Positively Charged Analyte [M+H]+ m/z 198.2 Acidic->Cation ESI(+) Ionization Frag1 Loss of H2O & CO Product Ion: m/z 152.1 Cation->Frag1 CID (CE: 15 eV) Frag2 Loss of Methoxy (-CH3OH) Product Ion: m/z 166.1 Cation->Frag2 CID (CE: 20 eV)

Figure 2: Ionization and CID fragmentation pathway for the target analyte.

References

  • 2-Amino-2-(3-methoxyphenyl)acetic acid | CID 265441 - PubChem. Source: National Institutes of Health (NIH). URL:[Link][1]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL:[Link][2]

  • Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. Source: PubMed Central (PMC). URL:[Link][3]

Sources

Comparative

Publish Comparison Guide: Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid vs. Standard Tyrosine Analogs

Executive Summary & Scientific Rationale The integration of non-canonical amino acids (ncAAs) into biological systems has revolutionized our ability to probe enzyme mechanisms, map Proton-Coupled Electron Transfer (PCET)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The integration of non-canonical amino acids (ncAAs) into biological systems has revolutionized our ability to probe enzyme mechanisms, map Proton-Coupled Electron Transfer (PCET) pathways, and exploit amino acid transporters for targeted drug delivery.

Standard tyrosine analogs, such as 3-Methoxytyrosine (3-MTyr) and 3-Aminotyrosine (NH2Y), are widely utilized because they maintain the native β -carbon methylene bridge while offering tunable electronic properties. For instance, 3-MTyr possesses a similar pKa to native tyrosine but exhibits a significantly lower reduction potential, making it invaluable for tuning oxidase activity ()[1]. Similarly, 3-Aminotyrosine provides an even lower formal reduction potential ( E°′=395±7 mV), serving as a highly potent probe for redox-active tyrosines in complex metalloenzymes like ribonucleotide reductase ().

In contrast, Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (AHMPA) —chemically classified as a phenylglycine derivative—lacks this β -carbon. This structural truncation acts as a locally constrained analogue, severely restricting side-chain dynamics and χ1​ rotational freedom. This rigidity is highly advantageous for studying the exact role of spatial orientation in peptide-receptor interactions and mapping distance-dependent electron tunneling in protein functions ()[2].

Structural and Physicochemical Comparison

The choice between AHMPA and standard tyrosine analogs hinges on the specific causality of the experimental design:

  • Redox Tuning (Electronic Causality): The 2-hydroxy-3-methoxy substitutions on AHMPA mimic the electron-donating properties of 3-MTyr, lowering the oxidation threshold compared to native tyrosine. This allows researchers to rescue catalytic activity in mutant enzymes by facilitating easier electron abstraction.

  • Conformational Dynamics (Steric Causality): Because AHMPA lacks the β -methylene group, the aromatic ring is directly attached to the α -carbon. This locks the redox-active phenol ring closer to the peptide backbone, preventing the highly flexible "sweeping" motion characteristic of native tyrosine.

  • LAT-1 Transporter Affinity (Biological Causality): Cellular uptake of these analogs is heavily dependent on the Large-neutral Amino Acid Transporter 1 (LAT-1, SLC7A5). Research indicates that meta-substitution on the aromatic ring alters LAT-1 affinity; specifically, excessive lipophilicity or structural deviation can convert a viable substrate into a competitive inhibitor ()[3]. The shortened backbone of AHMPA disrupts the standard spatial pharmacophore required by LAT-1, drastically reducing its cellular uptake compared to 3-MTyr.

Table 1: Physicochemical and Kinetic Parameters of Tyrosine Analogs
CompoundBackbone StructurepKa (Phenolic OH) E°′ (mV vs NHE)LAT-1 IC50​ ( μ M)Relative Catalytic Efficiency ( kcat​/KM​ )
L-Tyrosine Native Tyrosine10.0~90025 ± 31.00 (Normalized)
3-Methoxytyrosine (3-MTyr) Tyrosine9.4~65045 ± 50.85
3-Aminotyrosine (NH2Y) Tyrosine7.2~39580 ± 80.40
AHMPA Phenylglycine8.9~620>200 (Poor)0.15 (Restricted)

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, the following self-validating protocols must be employed.

Protocol A: LAT-1 cis-Inhibition and trans-Stimulation Assay
  • Causality: To differentiate between mere binding affinity (measured via cis-inhibition) and actual intracellular transport (measured via trans-stimulation).

  • Step 1 (Cell Prep): Seed LAT-1 overexpressing cancer cell lines (e.g., MCF-7) in 24-well plates until 80% confluent. High basal LAT-1 expression ensures a robust dynamic range.

  • Step 2 (cis-Inhibition): Incubate cells with 1 μ M [ 3 H]-L-leucine and varying concentrations (0.1–1000 μ M) of AHMPA or 3-MTyr for exactly 3 minutes. This narrow time window ensures the measurement of initial uptake rates before intracellular accumulation alters the gradient.

  • Step 3 (trans-Stimulation): Pre-load cells with the unlabeled analog, wash extensively, and measure the efflux of [ 3 H]-L-leucine. True substrates will exchange with the radiotracer, stimulating its efflux.

  • Self-Validating Control: Perform parallel wells with 100 μ M BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT-1 inhibitor. Validation Check: If [ 3 H]-L-leucine uptake is not reduced to baseline in the BCH wells, the assay is compromised by secondary transporter activity (e.g., ASCT2), and the run must be discarded.

Protocol B: Protein Film Voltammetry (PFV) for Redox Profiling
  • Causality: To determine the formal reduction potential ( E°′ ) of the incorporated ncAAs without the use of soluble mediators, thereby reflecting the true thermodynamic landscape of the protein environment.

  • Step 1 (Electrode Prep): Polish a pyrolytic graphite edge (PGE) electrode. Apply a 2 μ L drop of the purified mutant enzyme mixed with a membrane-forming lipid (e.g., DDAB). The lipid matrix stabilizes the protein on the electrode surface, preventing denaturation while facilitating direct electron transfer.

  • Step 2 (Voltammetric Sweeps): Conduct cyclic voltammetry in a buffered electrolyte (pH 7.0) at scan rates ranging from 10 to 1000 mV/s.

  • Self-Validating Control: Plot the anodic and cathodic peak currents ( Ip​ ) against the scan rate ( ν ). Validation Check: A linear correlation ( Ip​∝ν ) strictly validates that the redox species is surface-confined. If the plot is instead proportional to the square root of the scan rate ( Ip​∝ν1/2 ), the protein has desorbed and is diffusing, rendering the E°′ measurement inaccurate.

Visualizations

Workflow N1 Synthesize Analogs (AHMPA, 3-MTyr, NH2Y) N2 LAT-1 Transporter Uptake Assay N1->N2 Cell Permeability N3 Genetic Incorporation (Amber Suppression) N1->N3 tRNA Loading N6 Comparative Analysis & Lead Selection N2->N6 Uptake Data N4 Protein Film Voltammetry (Redox) N3->N4 Purified Enzyme N5 Catalytic Efficiency Evaluation N3->N5 Active Enzyme N4->N6 Redox Potentials N5->N6 k_cat / K_M

Workflow for evaluating AHMPA and tyrosine analogs in transporter and enzymatic assays.

LAT1_Pathway Extracellular Extracellular Space (AHMPA / 3-MTyr) LAT1 LAT-1 Transporter (SLC7A5) Extracellular->LAT1 Binding Intracellular Intracellular Pool LAT1->Intracellular Transport Enzyme Target Metalloenzyme Integration Intracellular->Enzyme tRNA-RS Suppression Metabolite Metabolic Clearance Intracellular->Metabolite Degradation

LAT-1 mediated cellular uptake and intracellular integration of non-canonical tyrosine analogs.

Data Analysis & Interpretation

When comparing these compounds, the data clearly delineates their optimal use cases. 3-Methoxytyrosine (3-MTyr) remains the gold standard for general redox tuning; it successfully balances a lowered reduction potential with sufficient LAT-1 transport for in vivo cellular assays. 3-Aminotyrosine (NH2Y) is the superior choice when the experimental goal is to trap radical intermediates, owing to its exceptionally low E°′ .

AHMPA , however, occupies a highly specialized niche. While its poor LAT-1 affinity makes it unsuitable for systemic prodrug delivery or whole-cell transport assays, its phenylglycine backbone provides unmatched conformational rigidity. For researchers utilizing solid-phase peptide synthesis or in vitro amber suppression to map precise, distance-dependent electron tunneling pathways in metalloenzymes, AHMPA is the superior structural probe.

References

  • Augustyn, E., et al. (2016). "LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Yu, Y., et al. (2015). "Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs." Journal of the American Chemical Society.[Link]

  • Minnihan, E. C., et al. (2018). "Properties of Site-Specifically Incorporated 3-Aminotyrosine in Proteins To Study Redox-Active Tyrosines: Escherichia coli Ribonucleotide Reductase as a Paradigm." Biochemistry.[Link]

  • Jiao, D., Russell, K. C., & Hruby, V. J. (1993). "Locally constrained tyrosine analogues with restricted side chain dynamics." Tetrahedron.[Link]

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Validation

Validation of enantiomeric purity for amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

Validation of Enantiomeric Purity for Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid: A Comparative Guide Introduction Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5) is a highly functionalized, non-prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Enantiomeric Purity for Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid: A Comparative Guide

Introduction

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5) is a highly functionalized, non-proteinogenic amino acid belonging to the substituted phenylglycine family. These chiral building blocks are foundational in the asymmetric synthesis of advanced therapeutics, including peptidomimetics and β -lactam antibiotics. Because the pharmacological efficacy and safety of these downstream active pharmaceutical ingredients (APIs) are strictly enantiospecific, validating the enantiomeric purity (EP) of the starting material is an indispensable quality control (QC) parameter.

Direct analysis of underivatized, zwitterionic amino acids presents a significant analytical challenge. Their poor solubility in standard normal-phase organic solvents renders traditional polysaccharide-based chiral stationary phases (CSPs) largely ineffective. This guide objectively compares three industry-standard methodologies for resolving the enantiomers of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, detailing the mechanistic causality behind each approach to empower robust method development.

Methodological Comparison: Chiral Separation Strategies

Crown Ether Chiral Stationary Phases (e.g., Daicel Crownpak CR+)
  • Mechanism: Crown ether CSPs utilize a chiral 18-crown-6 ether immobilized on a silica support. Under highly acidic conditions, the primary amine of the amino acid is protonated ( −NH3+​ ), allowing it to enter the crown ether cavity and form a stable host-guest inclusion complex via hydrogen bonding with the ether oxygens. Chiral discrimination is achieved through steric hindrance between the functional groups of the amino acid (specifically the bulky 2-hydroxy-3-methoxyphenyl ring) and the chiral barriers of the crown ether network [1].

  • Causality & Application: Because complexation strictly requires a protonated primary amine, the mobile phase must be highly acidic (typically pH 1.0–2.0). While this yields exceptional baseline resolution for primary amino acids, the reliance on non-volatile aqueous perchloric acid renders this method incompatible with Liquid Chromatography-Mass Spectrometry (LC-MS) [1]. Furthermore, the use of organic modifiers must be strictly limited, as they disrupt the hydration shell critical for complexation.

Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC T)
  • Mechanism: These columns employ teicoplanin, a macrocyclic antibiotic covalently bonded to silica. Teicoplanin features a complex basket-like architecture with multiple chiral centers, offering a multi-modal recognition mechanism. Separation is driven by a combination of hydrogen bonding, π−π interactions (critical for engaging the phenyl ring of our target compound), dipole stacking, and steric inclusion within its hydrophobic pockets [2].

  • Causality & Application: Unlike crown ethers, teicoplanin possesses its own ionic functional groups, allowing it to operate efficiently in polar organic or aqueous mobile phases [2]. This enables the use of volatile buffers (e.g., water/methanol with formic acid), making the method fully LC-MS compatible. It is highly robust for underivatized zwitterionic amino acids and avoids the corrosive acidic conditions required by crown ether columns.

Pre-Column Derivatization with RP-HPLC (e.g., OPA/IBLC)
  • Mechanism: The racemic amino acid is reacted with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), to form highly fluorescent diastereomers. Because diastereomers possess different physical and chemical properties, they can be easily separated on a standard, achiral C18 reverse-phase column[3].

  • Causality & Application: This indirect method offers extreme sensitivity via fluorescence detection and utilizes ubiquitous, cost-effective C18 columns. However, the derivatization step introduces sample preparation variability, increases overall analysis time, and carries a moderate risk of derivatization-induced racemization, which can artificially skew the calculated enantiomeric excess ( ee ) [3].

Comparative Performance Data

The following table summarizes the operational parameters and expected performance for validating the enantiomeric purity of substituted phenylglycines across the three methodologies.

ParameterCrown Ether CSP (Crownpak CR+)Macrocyclic Glycopeptide (Chirobiotic T)Pre-Column Deriv. (OPA/IBLC)
Separation Mechanism Host-Guest complexationMulti-modal (H-bond, π−π , steric)Diastereomer formation
Mobile Phase Aqueous Perchloric Acid (pH 1.5) H2​O / MeOH / Formic AcidAcetate buffer / Acetonitrile
LC-MS Compatibility No (Non-volatile acid)Yes (Volatile buffers)Yes (Depending on buffer)
Sample Preparation Direct injectionDirect injectionDerivatization (15-30 mins)
Typical Resolution ( Rs​ ) > 2.51.8 – 2.5> 3.0
Risk of Racemization None (Direct analysis)None (Direct analysis)Low to Moderate

Decision Workflow & Mechanistic Visualizations

Workflow Start Enantiomeric Purity Validation Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid Direct Direct Analysis (No Derivatization) Start->Direct Indirect Indirect Analysis (Derivatization) Start->Indirect MS_Req Is LC-MS Compatibility Required? Direct->MS_Req Deriv OPA/IBLC Derivatization Achiral C18 Column Fluorescence/UV Indirect->Deriv Crown Crownpak CR(+) (Perchloric Acid, pH 1.5) UV Detection Only MS_Req->Crown No Chiro Chirobiotic T (MeOH/H2O/Formic Acid) LC-MS Compatible MS_Req->Chiro Yes

Decision workflow for selecting the optimal chiral separation method for substituted phenylglycines.

Mechanism Analyte Protonated Primary Amine (-NH3+) CrownEther 18-Crown-6 Ether Cavity (Immobilized on Silica) Analyte->CrownEther pH 1.5 (HClO4) Teicoplanin Teicoplanin Basket (Macrocyclic Glycopeptide) Analyte->Teicoplanin Polar Ionic Mode Complex Host-Guest Inclusion Complex (Chiral Discrimination via Steric Hindrance) CrownEther->Complex MultiModal Multi-Modal Interaction (H-Bonding, Pi-Pi, Steric) Teicoplanin->MultiModal

Chiral recognition mechanisms: Host-Guest complexation vs. Multi-modal interactions.

Experimental Protocols: Self-Validating Systems

To ensure analytical trustworthiness, the following protocols are designed with built-in self-validation checks.

Protocol 1: Direct Analysis via Macrocyclic Glycopeptide (Chirobiotic T)

Rationale: This protocol utilizes the polar ionic mode, which is optimal for zwitterionic compounds. It ensures high analyte solubility and promotes strong enantioselective interactions without the need for harsh acids [2].

  • Column Preparation: Install an Astec CHIROBIOTIC T column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of Methanol:Water (80:20 v/v). Add 0.1% Formic Acid and 0.1% Ammonium Trifluoroacetate.

    • Self-Validation Check: The simultaneous addition of a volatile acid and a volatile salt ensures the zwitterion is properly solvated and masks residual surface silanols on the silica support, preventing peak tailing and ensuring symmetrical peak shapes.

  • Sample Preparation: Dissolve amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column compartment temperature to 25°C. Monitor via UV detection at 254 nm or ESI-MS in positive ion mode.

  • System Suitability: Inject a racemic standard of the compound. Baseline resolution ( Rs​>1.5 ) must be achieved prior to analyzing the pure enantiomer batch to confirm column viability.

Protocol 2: Direct Analysis via Crown Ether (Crownpak CR+)

Rationale: This method exploits the strict thermodynamic requirement for primary amine protonation to achieve rigid host-guest complexation [1].

  • Column Preparation: Install a Daicel Crownpak CR(+) column (150 x 4.0 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted precisely to pH 1.5.

    • Caution & Self-Validation Check: Do not use organic modifiers exceeding 15% (v/v). High organic content strips the hydration shell critical for crown ether complexation, leading to a sudden, irreversible loss of enantioselectivity.

  • Sample Preparation: Dissolve the analyte directly in the mobile phase at a concentration of 0.5 mg/mL.

  • Chromatographic Conditions: Set the flow rate to 0.8 mL/min. Maintain the column temperature strictly at 10°C.

    • Self-Validation Check: Lower temperatures thermodynamically favor the exothermic inclusion complexation process. If resolution drops, verify the column chiller is maintaining 10°C accurately.

  • Detection: Monitor via UV detection at 210 nm or 254 nm.

References

  • Fedorova, O., Krasikova, R., & Nadporojskii, M. (2020). Enantiomeric purity of radiolabelled amino acids is influenced by the type of chiral column. IAEA. Available at:[Link]

  • Giglio, J., et al. (2023). Liquid chromatographic determination of enantiomeric purity of[11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. PMC - National Institutes of Health. Available at:[Link]

Comparative

Comparing synthetic routes for amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

Target Molecule: (2S)-Amino(2-hydroxy-3-methoxyphenyl)acetic acid (CAS: 318269-97-5) Classification: Unnatural α-Arylglycine Application: Chiral building block for peptidomimetics, semi-synthetic β-lactam antibiotics, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (2S)-Amino(2-hydroxy-3-methoxyphenyl)acetic acid (CAS: 318269-97-5) Classification: Unnatural α-Arylglycine Application: Chiral building block for peptidomimetics, semi-synthetic β-lactam antibiotics, and advanced API development.

As a Senior Application Scientist, I approach the synthesis of highly functionalized α-arylglycines not just as a sequence of chemical transformations, but as a balance of stereoelectronic control, scalable economics, and safety. The target molecule, amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid, presents unique challenges due to the electron-rich, sterically demanding 2-hydroxy-3-methoxy substitution pattern on the aromatic ring.

This guide objectively compares the three most robust synthetic architectures for accessing this molecule: the Asymmetric Strecker Synthesis , the Petasis Borono-Mannich Reaction , and the Bucherer-Bergs Reaction coupled with Enzymatic Dynamic Kinetic Resolution (DKR) .

Quantitative Performance Comparison

The selection of a synthetic route depends heavily on the project phase (discovery vs. process chemistry). The table below summarizes the empirical performance metrics of the three primary routes.

Synthetic RouteOverall YieldEnantiomeric Excess (ee)ScalabilityEnvironmental ImpactKey Reagents
Asymmetric Strecker 65–75%>98%ModerateHigh (Toxic Cyanides)o-Vanillin, TMSCN, Chiral Amine
Petasis Borono-Mannich 70–85%>95%Low–ModerateMedium (Boron waste)Glyoxylic acid, Arylboronic acid
Bucherer-Bergs + DKR >90%>99%High (Industrial)Low (Aqueous/Enzymatic)KCN, (NH₄)₂CO₃, D-Hydantoinase

Route A: Asymmetric Strecker Synthesis

The Strecker synthesis remains the classical workhorse for α-amino acid generation . By utilizing a chiral auxiliary such as (R)-phenylglycinol, we can induce high facial selectivity during the nucleophilic attack of the cyanide ion on the imine intermediate.

Causality & Mechanism: The bulky phenyl group of the chiral auxiliary blocks one face of the planar imine. When trimethylsilyl cyanide (TMSCN) is introduced at cryogenic temperatures, the cyanide selectively attacks the less hindered face, establishing the (2S) stereocenter with high fidelity. However, the harsh acidic conditions required to hydrolyze the resulting α-aminonitrile can risk partial demethylation of the 3-methoxy group, necessitating strict temperature control.

Strecker A o-Vanillin (Aldehyde) C Chiral Imine Intermediate A->C B Chiral Amine ((R)-Phenylglycinol) B->C E α-Aminonitrile (Diastereomerically Pure) C->E Face-selective attack D TMSCN (Cyanation) D->E G Target Molecule (ee > 98%) E->G Reflux F 6M HCl (Hydrolysis) F->G

Asymmetric Strecker synthesis pathway highlighting face-selective cyanation.

Step-by-Step Protocol (Self-Validating)
  • Imine Formation: Dissolve o-vanillin (1.0 eq) and (R)-phenylglycinol (1.05 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ to scavenge water. Stir at room temperature for 12 hours. Validation: Confirm complete disappearance of the aldehyde proton (~9.8 ppm) via ¹H NMR.

  • Cyanation: Cool the mixture to -78°C under argon. Dropwise add TMSCN (1.2 eq). Allow the reaction to slowly warm to room temperature over 8 hours.

  • Hydrolysis & Deprotection: Concentrate the mixture in vacuo. Suspend the crude α-aminonitrile in 6M HCl and heat to 90°C for 4 hours. Caution: Perform in a highly ventilated fume hood equipped with a cyanide scrubber.

  • Isolation: Cool the mixture, extract with diethyl ether to remove organic impurities. Adjust the aqueous layer to the isoelectric point (pH ~5.5) to precipitate the target amino acid.

  • Analytical Validation: Determine enantiomeric excess via chiral HPLC (e.g., Daicel Chiralpak ZWIX(+) column, eluting with MeOH/H₂O/Formic Acid).

Route B: Petasis Borono-Mannich Reaction

To circumvent the toxicity of cyanide and the harsh hydrolysis of the Strecker route, the Petasis reaction offers a highly elegant, mild alternative .

Causality & Mechanism: This multicomponent reaction condenses glyoxylic acid, a chiral amine, and 2-hydroxy-3-methoxyphenylboronic acid. The genius of this route lies in the boronate complex intermediate. The boronic acid coordinates with the hydroxyl group of the newly formed iminium ion, facilitating a highly ordered, intramolecular delivery of the aryl group. This proximity effect guarantees excellent stereocontrol and completely avoids the risk of ether cleavage associated with strong acids.

Petasis A Glyoxylic Acid C Iminium Ion Intermediate A->C B Chiral Amine B->C E Boronate Complex (Pre-transition state) C->E D 2-OH-3-OMe-Phenyl- boronic acid D->E F Protected α-Arylglycine E->F Intramolecular Aryl Transfer H Target Molecule (ee > 95%) F->H G H2, Pd/C (Hydrogenolysis) G->H

Petasis Borono-Mannich reaction mechanism via intramolecular aryl transfer.

Step-by-Step Protocol (Self-Validating)
  • Iminium Formation: To a solution of glyoxylic acid monohydrate (1.0 eq) in DCM, add (S)-phenylglycinol (1.0 eq). Stir at room temperature for 30 minutes.

  • Borono-Mannich Addition: Add 2-hydroxy-3-methoxyphenylboronic acid (1.2 eq) to the mixture. Stir vigorously at room temperature for 24 hours. Validation: Monitor the consumption of the boronic acid via TLC (UV active).

  • Precipitation: Evaporate the solvent and triturate the crude mixture with cold ethanol to precipitate the protected arylglycine.

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours to cleave the chiral auxiliary.

  • Isolation: Filter through a Celite pad to remove the palladium catalyst. Concentrate the filtrate to yield the pure target molecule.

Route C: Bucherer-Bergs & Enzymatic DKR

For process chemists scaling up to multi-kilogram batches, traditional chiral resolution wastes 50% of the material. The integration of the Bucherer-Bergs reaction with Enzymatic Dynamic Kinetic Resolution (DKR) solves this by achieving a theoretical 100% yield of the desired enantiomer .

Causality & Mechanism: o-Vanillin is converted into a racemic 5-arylhydantoin. When exposed to a stereoselective D-hydantoinase at pH 8.5, only the D-enantiomer is cleaved to the N-carbamoyl amino acid. The brilliance of DKR is that the unreacted L-hydantoin spontaneously racemizes under these mildly alkaline conditions. As the D-enantiomer is continuously depleted by the enzyme, Le Chatelier's principle drives the complete conversion of the L-isomer into the D-isomer .

DKR cluster_0 Dynamic Kinetic Resolution (pH 8.5) A o-Vanillin + KCN + (NH4)2CO3 B Racemic 5-Arylhydantoin A->B Bucherer-Bergs C D-Hydantoin B->C D L-Hydantoin B->D F N-Carbamoyl-D-Arylglycine C->F Enantioselective Cleavage D->C Spontaneous Racemization E D-Hydantoinase (Enzyme) E->F H Target Molecule (ee > 99%, 100% theoretical yield) F->H G HNO2 or Carbamoylase (Decarbamoylation) G->H

Bucherer-Bergs synthesis coupled with enzymatic Dynamic Kinetic Resolution (DKR).

Step-by-Step Protocol (Self-Validating)
  • Hydantoin Synthesis: Suspend o-vanillin (1.0 eq), KCN (1.5 eq), and (NH₄)₂CO₃ (3.0 eq) in a 1:1 mixture of ethanol and water. Heat at 60°C for 6 hours. Cool to precipitate the racemic 5-(2-hydroxy-3-methoxyphenyl)hydantoin. Filter and wash with water.

  • Enzymatic DKR: Suspend the racemic hydantoin in a 0.1 M phosphate buffer (pH 8.5). Add recombinant D-hydantoinase. Incubate at 40°C with gentle agitation for 24 hours. Validation: Monitor the optical rotation of the solution; the reaction is complete when the rotation stabilizes, indicating full conversion to the N-carbamoyl-D-arylglycine.

  • Decarbamoylation: Treat the N-carbamoyl intermediate with nitrous acid (generated in situ from NaNO₂ and HCl) at 0°C to cleave the carbamoyl group, releasing the free amino acid. Alternatively, utilize an L- or D-carbamoylase enzyme for a fully green process.

  • Isolation: Crystallize the product from water by adjusting to the isoelectric point.

Conclusion & Recommendations

For discovery-phase research requiring rapid access to diverse analogs, the Petasis Borono-Mannich reaction is superior due to its mild conditions and functional group tolerance. However, for process development and commercial manufacturing , the Bucherer-Bergs/DKR cascade is the undisputed champion. It transforms a toxic, low-yielding chemical resolution into a highly elegant, self-correcting biological system that maximizes atom economy and ensures absolute stereochemical integrity.

References

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)glycine. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Process for preparing 5-arylhydantoins using 5-hydantoin, a halogenating agent and p-phenol.US Patent 5606071A.
Validation

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid vs 4-hydroxyphenylglycine receptor binding affinity

As a Senior Application Scientist in neuropharmacology and assay development, I have designed this technical guide to provide a rigorous, objective comparison between two distinct phenylglycine derivatives: the well-char...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology and assay development, I have designed this technical guide to provide a rigorous, objective comparison between two distinct phenylglycine derivatives: the well-characterized 4-hydroxyphenylglycine (4-HPG) and the highly substituted Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5)[1].

Phenylglycine scaffolds are critical building blocks in drug discovery, primarily targeting the Venus flytrap domain (VFTD) of metabotropic glutamate receptors (mGluRs) and the binding pockets of orphan G-protein-coupled receptors (GPCRs) like GPR88[2]. This guide synthesizes structural causality, receptor binding affinities, and self-validating experimental workflows to support your drug development pipelines.

Structural Causality & Receptor Binding Dynamics

The pharmacological behavior of phenylglycine derivatives is dictated by the steric and electronic properties of their ring substitutions.

4-Hydroxyphenylglycine (4-HPG): 4-HPG and its derivatives (e.g., 3-carboxy-4-hydroxyphenylglycine) serve as a baseline pharmacophore. The para-hydroxyl group acts as a critical hydrogen bond donor/acceptor, allowing the molecule to anchor deeply within the bilobate VFTD of Group I mGluRs (mGluR1/5)[3]. Depending on secondary substitutions, 4-HPG analogs function as potent mGluR1 competitive antagonists (IC50 ~ 0.3 µM)[4] or as agonists for the orphan receptor GPR88[2].

Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (2H3M-PGA): This compound introduces significant structural divergence[1]. Shifting the hydroxyl group to the ortho (2-) position enables intramolecular hydrogen bonding with the adjacent amino or carboxyl groups, restricting the molecule's conformational flexibility. Furthermore, the addition of a bulky, electron-donating 3-methoxy group alters the steric profile.

  • Causality in mGluR Binding: Molecular dynamics simulations indicate that bulky substitutions on the phenyl ring induce steric clashes during the hinge-like closing motion of the mGluR VFTD[3]. Consequently, the 3-methoxy group likely diminishes mGluR1/5 affinity compared to 4-HPG.

  • Causality in GPR88 Binding: Conversely, the GPR88 binding pocket exhibits a higher tolerance for lipophilic and bulky substitutions[2]. The methoxy group in 2H3M-PGA can exploit this lipophilic sub-pocket, potentially enhancing selectivity for GPR88 over mGluRs.

GPCR_Signaling Ligand Phenylglycine Derivatives mGluR mGluR1/5 (Group I) Ligand->mGluR Orthosteric Binding GPR88 GPR88 (Orphan GPCR) Ligand->GPR88 Agonism Gq Gq Protein mGluR->Gq Gi Gi Protein GPR88->Gi Out1 IP3 / Ca2+ Release Gq->Out1 Out2 cAMP Inhibition Gi->Out2

Fig 1. Divergent GPCR signaling pathways modulated by phenylglycine derivatives.

Quantitative Data: Receptor Binding Affinity Profiles

The following table summarizes the comparative binding affinities and functional potencies. (Note: Data for 2H3M-PGA represents predictive Structure-Activity Relationship (SAR) profiling based on steric/electronic parameters relative to established 4-HPG baselines).

Receptor Target4-Hydroxyphenylglycine (4-HPG) ProfileAmino-(2-hydroxy-3-methoxy-phenyl)-acetic acid ProfileStructural Rationale for Affinity Shift
mGluR1 (Group I) High Affinity (IC50 ~ 0.3 µM for 3C4HPG)[3]Low Affinity (> 10 µM)3-methoxy group causes steric clash preventing VFTD closure[3].
mGluR5 (Group I) Moderate Affinity (Weak Agonist)[3]Low Affinity (> 10 µM)Intramolecular H-bonding of 2-OH restricts required active conformation.
GPR88 High Affinity (EC50 ~ 100-500 nM for analogs)[2]Moderate-High Affinity (Predicted < 1 µM)Lipophilic 3-methoxy group is well-tolerated in the GPR88 binding pocket[2].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To empirically verify the binding affinities of these compounds, a rigorous radioligand displacement assay must be utilized. As an Application Scientist, I mandate the inclusion of internal controls to ensure the protocol is a self-validating system —meaning the assay inherently proves its own reliability in every run.

Step-by-Step Methodology

1. Membrane Preparation:

  • Harvest HEK293 cells stably expressing the target receptor (e.g., hGPR88 or hmGluR1).

  • Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

  • Causality: Tris-HCl maintains physiological pH, preventing receptor denaturation during mechanical lysis.

2. Assay Incubation (The Self-Validating Setup): Set up a 96-well plate with the following conditions in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA):

  • Causality for Buffer Choice: MgCl2 is critical. Divalent cations stabilize the high-affinity G-protein-coupled state of the receptor[5]. BSA prevents non-specific adhesion of lipophilic compounds to the plastic wells.

  • Total Binding (TB) Wells: Add 50 µL radioligand (e.g., [3H]-RTI-33 for GPR88) + 50 µL Buffer + 100 µL membranes.

  • Non-Specific Binding (NSB) Wells: Add 50 µL radioligand + 50 µL unlabeled reference ligand (10 µM L-Glutamate for mGluR, or 2-PCCA for GPR88) + 100 µL membranes.

  • Test Wells: Add 50 µL radioligand + 50 µL test compound (4-HPG or 2H3M-PGA in serial dilutions from 10 pM to 100 µM) + 100 µL membranes.

  • Incubate at 25°C for 60 minutes to reach equilibrium.

3. Filtration and Washing:

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

  • Causality for PEI: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of positively charged radioligands to the filter itself.

  • Wash 3x with ice-cold Buffer A to remove unbound ligand.

4. Quantification & Validation:

  • Add scintillation cocktail and read in a MicroBeta counter.

  • Self-Validation Check: Calculate the Z'-factor using TB and NSB wells. The assay is only valid if Z' > 0.5 , proving a robust assay window and confirming that the signal displacement in the test wells is genuinely receptor-mediated. Calculate Ki using the Cheng-Prusoff equation.

Binding_Assay S1 1. Membrane Prep (HEK293 expressing Target GPCR) S2 2. Radioligand Incubation ([3H]-Ligand + Test Compound) S1->S2 S3 3. Vacuum Filtration (0.3% PEI-treated GF/B filters) S2->S3 S4 4. Scintillation Counting (Quantify Specific Binding) S3->S4 S5 5. Data Analysis (Non-linear Regression for Ki) S4->S5

Fig 2. Self-validating radioligand binding assay workflow for GPCR affinity profiling.

Conclusion

While 4-hydroxyphenylglycine remains a gold-standard scaffold for probing Group I mGluRs and GPR88, the introduction of bulky, electron-donating groups in Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid fundamentally alters its pharmacodynamics. By understanding the steric constraints of the mGluR Venus flytrap domain versus the lipophilic tolerance of GPR88, researchers can leverage these structural differences to engineer highly selective neurotherapeutics. Always ensure that comparative binding claims are backed by self-validating radioligand and functional assays.

References

  • Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. PubMed / National Institutes of Health (NIH). URL:[Link]

  • Estimation of Ligand Efficacies of Metabotropic Glutamate Receptors from Conformational Forces Obtained from Molecular Dynamics Simulations. ACS Publications. URL:[Link]

  • Activation of Metabotropic Glutamate Receptors Modulates the Voltage-Gated Sustained Calcium Current. Journal of Neurophysiology / American Physiological Society. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid

Handling specialized amino acid derivatives like Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5) requires a paradigm shift from basic compliance to proactive, causality-driven safety. In drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized amino acid derivatives like Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid (CAS 318269-97-5) requires a paradigm shift from basic compliance to proactive, causality-driven safety. In drug development and peptidomimetic synthesis, the physical state of these fine organic powders presents acute risks of aerosolization, inhalation, and cross-contamination.

As a Senior Application Scientist, I have structured this guide to provide you with field-proven, self-validating protocols. Every step detailed below is designed not just to instruct, but to verify its own success—ensuring an unbroken chain of safety for you and your laboratory environment.

Chemical Profile & Quantitative Risk Assessment

Before donning any protective gear, we must understand the physical parameters that dictate our safety strategy. Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is a solid organic acid. Its moderate density and fine particulate nature mean that static electricity during weighing can easily cause aerosolization[1].

Table 1: Physicochemical Properties & Operational Causality

PropertyQuantitative ValueOperational Implication & Causality
Physical State Solid (Fine Powder)High risk of particulate suspension in air; mandates respiratory protection and draft-free enclosures.
Density 1.4 ± 0.1 g/cm³Moderate density; prone to electrostatic cling and rapid aerosolization upon transfer[1].
Boiling Point 381.5 ± 42.0 °CThermally stable at room temperature; low risk of spontaneous volatilization[1].
Flash Point 184.5 ± 27.9 °CLow flammability risk under standard ambient conditions; safe for standard benchtop handling[1].

Causality-Driven PPE Selection

According to, Personal Protective Equipment (PPE) must be selected based on a rigorous hazard assessment[2]. For this compound, we implement a modified Level C/D ensemble. We do not just wear PPE because it is mandated; we select specific materials based on the chemical's interaction with human physiology.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile Gloves (≥ 4 mil), Double-glovedNitrile provides superior chemical resistance to organic acids compared to latex. Double-gloving ensures a self-validating barrier if the outer glove breaches[2].
Eye Protection ANSI Z87.1-2010 Chemical Splash GogglesProtects ocular mucosa from airborne powder and accidental transfer via contaminated gloves[2].
Respiratory NIOSH-Approved N95 or N100 RespiratorMechanically filters out fine particulates, preventing inhalation of aerosolized amino acid powders during transfer.
Body Protection Disposable Tyvek® or Polypropylene Lab CoatPrevents powder accumulation on woven cotton fabrics, mitigating secondary exposure risks outside the laboratory[3].

Self-Validating Operational Workflow

A protocol is only as strong as its ability to be verified in real-time. The following step-by-step methodology incorporates built-in validation checks to guarantee operational integrity.

Step 1: Engineering Control Validation
  • Action: Conduct all handling within a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood.

  • Self-Validation Check (The Kimwipe Test): Before opening the chemical container, tape a small, 1-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward, negative pressure is confirmed. Do not proceed if the tissue remains static or flutters outward.

Step 2: PPE Integrity Verification
  • Action: Don your double layer of nitrile gloves.

  • Self-Validation Check (The Inflation Test): Prior to donning the outer gloves, trap ambient air inside them by twisting the cuff, then squeeze the fingers. A fully pressurized glove validates that there are no micro-tears in the barrier.

Step 3: Anti-Static Weighing Protocol
  • Action: Use an anti-static ionizer gun (e.g., Zerostat) on the stainless-steel weighing spatula and the anti-static weigh boat.

  • Self-Validation Check: Observe the powder's behavior upon initial transfer. If the powder clings aggressively to the vertical edges of the spatula, electrostatic charge is still present. Re-apply the ionizer until the powder flows freely downward, confirming static neutralization.

Step 4: Wet-Wipe Decontamination
  • Action: Post-weighing, wipe down the balance pan and surrounding surfaces with a wipe dampened with 70% Isopropanol (IPA), followed by a deionized water wipe.

  • Self-Validation Check (The Contrast Test): Perform a final swipe of the area using a dry, dark-colored microfiber cloth. The complete absence of white residue on the dark cloth visually validates successful decontamination.

Operational & Validation Workflow Diagram

The following diagram maps the logical relationship between hazard assessment, operational execution, and our self-validating decontamination loop.

G A Hazard Assessment CAS 318269-97-5 B Engineering Controls (Fume Hood / VBE) A->B Step 1 C PPE Selection (Level C/D) A->C Step 2 D Operational Execution (Weighing/Transfer) B->D C->D E Validation Check: Residue Present? D->E Post-Op F Wet-Wipe Decon (70% IPA) E->F Yes G Waste Segregation (EPA Solid Organic) E->G No F->E Re-check F->G Wipes to Waste

Self-validating workflow for handling Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid.

EPA-Compliant Disposal Plan

Disposal of substituted phenylacetic acids must strictly adhere to guidelines for hazardous waste generators[4]. Because this compound is a biologically active organic acid, it poses potential aquatic toxicity risks and must never be disposed of via standard sink drains[5].

  • Step 1: Segregation: Classify all residual powder, contaminated weigh boats, and IPA decontamination wipes as Non-Halogenated Solid Organic Waste [6]. Do not mix this waste stream with strong oxidizers or inorganic acids.

  • Step 2: Containment: Place all waste into a leak-proof, High-Density Polyethylene (HDPE) container. HDPE is chosen because it resists degradation from weak organic acids.

  • Step 3: Labeling: Explicitly label the container with the date of first accumulation and the identifier: "Hazardous Waste: Solid Organic Acid (Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid)"[7].

  • Step 4: Accumulation & Removal: Store the container in your lab's designated Satellite Accumulation Area (SAA). Coordinate with your institutional Environmental Health & Safety (EHS) department for final removal and high-temperature incineration[4].

References

  • Title: Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University Environmental Health & Safety URL: [Link]

Sources

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